2-Phenylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94961. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903061 | |
| Record name | NoName_3649 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-64-0 | |
| Record name | 1006-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (R)-2-Phenylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenylpyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and research chemicals. Its stereocenter plays a crucial role in the biological activity of many target molecules. This technical guide provides an in-depth overview of the core synthetic methodologies for obtaining this important compound, with a focus on enantioselective strategies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methods are provided.
Core Synthetic Strategies
The synthesis of enantiomerically pure (R)-2-Phenylpyrrolidine can be broadly categorized into several key approaches:
-
Biocatalytic Asymmetric Synthesis: Leveraging the high selectivity of enzymes to achieve high enantiopurity.
-
Reduction of Chiral Precursors: Utilizing chiral starting materials or introducing chirality through asymmetric reduction.
-
Asymmetric Intramolecular Cyclization: Constructing the pyrrolidine ring and setting the stereocenter in a single, stereocontrolled step.
-
Resolution of Racemic Mixtures: Separating the desired (R)-enantiomer from a racemic mixture.
This guide will focus on the most prominent and effective enantioselective methods.
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
A highly efficient and enantiocomplementary approach to 2-substituted pyrrolidines involves the use of transaminases. This method starts from commercially available ω-chloroketones, which are converted to the corresponding chiral amines by a transaminase enzyme. The resulting amine then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.
This biocatalytic route offers access to both (R)- and (S)-enantiomers with high enantiomeric excess by selecting the appropriate transaminase enzyme.[1]
// Nodes start [label="ω-Chloroketone", fillcolor="#F1F3F4", fontcolor="#202124"]; transaminase [label="Transaminase (e.g., ATA-117-Rd6)\nIsopropylamine (amine donor)\nPLP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Chiral ω-Chloroamine\n(in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Spontaneous\nIntramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="(R)-2-Phenylpyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> transaminase [label="Biocatalytic\nAmination"]; transaminase -> intermediate; intermediate -> cyclization; cyclization -> product; }
Caption: Biocatalytic synthesis of (R)-2-phenylpyrrolidine.Quantitative Data
| Starting Material | Enzyme | Yield (%) | Enantiomeric Excess (ee%) |
| 5-Chloro-1-phenylpentan-1-one | ATA-117-Rd6 | 84 (isolated) | >99.5 |
Experimental Protocol: Preparative Scale Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer bar, dissolve 5-chloro-1-(4-chlorophenyl)pentan-1-one (300 mg, 1.38 mmol) in DMSO (5 mL).
-
Addition of Reagents: Add isopropylamine (12.5 mL of 2 M stock, pH adjusted with HCl in 100 mM KPi buffer, pH 8). To this cloudy suspension, add rehydrated ATA-117-Rd6 (250 mg) in buffer (7.5 mL of 3.33 mM PLP in 100 mM KPi buffer, pH 8).
-
Reaction Conditions: Protect the reaction from light by wrapping the flask in aluminum foil and stir vigorously at 40 °C for 72 hours.
-
Work-up:
-
Cool the reaction mixture and acidify to pH < 3 with concentrated HCl (320 μL).
-
Centrifuge the mixture (4500 rpm, 10 min) and discard the supernatant.
-
Resuspend the pellet in KPi buffer (100 mM, pH 8, 10 mL) and centrifuge again. Discard the supernatant.
-
Combine the pellet with the initial supernatant. Basify the mixture to pH > 11 with 10 M NaOH.
-
Extract the aqueous phase with MTBE (3 x 20 mL).
-
Dry the combined organic layers over MgSO4, filter, and add p-toluenesulfonic acid (1.1 eq).
-
Remove the solvent under reduced pressure to yield the product as its tosylate salt.
-
Reduction of (R)-5-Phenylpyrrolidin-2-one
A straightforward and widely used method for the synthesis of (R)-2-phenylpyrrolidine involves the reduction of the corresponding chiral lactam, (R)-5-phenylpyrrolidin-2-one. This method is effective for producing the target compound in high yield.
// Nodes start [label="(R)-5-Phenylpyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Lithium Aluminum Hydride (LiAlH4)\nTetrahydrofuran (THF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="(R)-2-Phenylpyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reagent [label="Reduction"]; reagent -> product; }
Caption: Reduction of a chiral lactam to (R)-2-phenylpyrrolidine.Quantitative Data
| Starting Material | Reducing Agent | Solvent | Yield (%) |
| (R)-5-phenylpyrrolidin-2-one | Lithium Aluminum Hydride | Tetrahydrofuran | 81 |
Experimental Protocol: Reduction of (R)-5-phenylpyrrolidin-2-one[2]
-
Reaction Setup: Dissolve (R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol) in tetrahydrofuran (800 mL) in a suitable reaction vessel and cool the solution to -5 to 5 °C.
-
Addition of Reducing Agent: Add lithium aluminum hydride (23.6 g, 0.62 mol) in portions, ensuring the internal temperature remains below 10 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by adding water (23.6 g) while maintaining the temperature between -5 and 5 °C.
-
Work-up: Stir the mixture at room temperature for 1 hour. Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the product as a colorless oil.
Asymmetric Intramolecular Hydroamination
A copper-catalyzed intramolecular hydroamination reaction provides a practical two-step route to enantiomerically enriched α-arylpyrrolidines. This method involves an initial Suzuki-Miyaura cross-coupling followed by an enantioselective cyclization. This strategy is noted for its excellent stereoselectivity and broad substrate scope, including pharmaceutically relevant heteroarenes.[2]
// Nodes start [label="Aryl Boronic Acid Derivative + \nAminoalkene", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\nCross-Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="α-Aryl Aminoalkene", fillcolor="#FBBC05", fontcolor="#202124"]; hydroamination [label="Enantioselective\nCopper-Catalyzed\nIntramolecular\nHydroamination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="(R)-2-Arylpyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> suzuki; suzuki -> intermediate; intermediate -> hydroamination; hydroamination -> product; }
Caption: Two-step synthesis via Suzuki coupling and hydroamination.Quantitative Data for a Related Substrate
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| N-Boc-4-(2-bromophenyl)but-3-en-1-amine | (R,R)-Ph-BPE | 83 (for 2a) | Not specified for 2a |
Synthesis via Chiral Auxiliaries
An efficient method for preparing 2-substituted pyrrolidines in high enantiomeric purity involves the use of a chiral auxiliary, such as (R)-phenylglycinol.[3] This approach starts with a 3-acylpropionic acid, which is cyclized with the chiral auxiliary to form a bicyclic lactam. Stereoselective reduction of this lactam followed by cleavage of the auxiliary yields the desired enantiomerically pure pyrrolidine.[3]
// Nodes start [label="3-Acylpropionic Acid + \n(R)-Phenylglycinol", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lactam [label="Chiral Bicyclic Lactam", fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Stereoselective\nReduction\n(e.g., Alane)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="N-Substituted Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Auxiliary Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="(R)-2-Substituted Pyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cyclization; cyclization -> lactam; lactam -> reduction; reduction -> intermediate; intermediate -> cleavage; cleavage -> product; }
Caption: Synthesis of (R)-2-substituted pyrrolidines using a chiral auxiliary.Quantitative Data
The enantiomeric purity of the final products from this method was determined to be >98% by chiral stationary-phase HPLC.[3]
Conclusion
Multiple effective strategies exist for the enantioselective synthesis of (R)-2-phenylpyrrolidine. The choice of method will depend on factors such as the availability of starting materials, desired scale, and required enantiomeric purity. Biocatalytic methods offer excellent enantioselectivity and mild reaction conditions. The reduction of chiral lactams is a robust and high-yielding approach. Asymmetric intramolecular cyclizations and the use of chiral auxiliaries provide alternative versatile routes to this important chiral building block. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylpyrrolidine, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating essential data, experimental methodologies, and relevant biological context.
Physical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physical properties are summarized in the table below, compiled from various sources. It is important to note that some discrepancies exist in reported values, particularly for the melting point, which may be attributed to the specific form of the compound being analyzed (e.g., racemic mixture vs. individual enantiomers or a salt form).
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 237 °C at 760 mmHg | [2] |
| 241 °C | ||
| 68 °C | [3][4] | |
| Melting Point | 42-43 °C | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| 0.988 ± 0.06 g/cm³ (Predicted) | [3][4] | |
| pKa | 10.13 ± 0.10 (Predicted) | [4] |
| Refractive Index | 1.5390 | [3][4] |
Chemical Properties and Synthesis
This compound is a secondary amine, and its chemical reactivity is characteristic of this functional group. It is a valuable building block in organic synthesis, often utilized as a chiral auxiliary or as a precursor for more complex molecules with biological activity.[6]
Synthesis
A common method for the synthesis of enantiomerically pure (R)-2-phenylpyrrolidine involves the reduction of (5R)-5-phenyl-2-pyrrolidinone.
Experimental Protocol: Synthesis of (R)-2-Phenylpyrrolidine
This protocol describes the reduction of (5R)-5-phenyl-2-pyrrolidinone using lithium aluminum hydride (LiAlH₄).
Materials:
-
(5R)-5-phenyl-2-pyrrolidinone
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (ice-water or dry ice-acetone)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5R)-5-phenyl-2-pyrrolidinone in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a temperature between -5 °C and 5 °C using a cooling bath.
-
Slowly add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding water, while maintaining the temperature between -5 °C and 5 °C.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield (R)-2-phenylpyrrolidine as a colorless oil.
A schematic for a general synthesis of this compound is presented below.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹³C NMR | Spectral data available in public databases. | [1] |
| Mass Spectrometry (GC-MS) | Spectral data available in public databases. | [1] |
Experimental Protocol: NMR and Mass Spectrometry Analysis
Objective: To acquire ¹H NMR, ¹³C NMR, and mass spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Vials for sample preparation
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure for NMR Analysis: [7]
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Perform a Fourier transform on the acquired free induction decays (FIDs), followed by phase and baseline correction of the spectra.
Procedure for Mass Spectrometry (GC-MS) Analysis: [7]
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Set up the GC with an appropriate column and temperature program to achieve good separation. For the mass spectrometer, select the ionization mode (e.g., electron ionization - EI) and set the mass range (e.g., m/z 40-300).
-
Data Acquisition: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.
Biological Significance and Signaling Pathways
While this compound itself is primarily recognized as a synthetic intermediate, the pyrrolidine scaffold is a common motif in a wide range of biologically active molecules, including pharmaceuticals.[8][9] Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, demonstrating activity in modulating key signaling pathways. For instance, certain pyrrolidine-2,5-dione derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.[10]
Although direct modulation of signaling pathways by this compound is not extensively documented, its role as a precursor allows for the synthesis of compounds that interact with specific biological targets. The following diagram illustrates a conceptual pathway where this compound serves as a building block for a hypothetical bioactive derivative that inhibits the COX pathway.
References
- 1. This compound | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 1006-64-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | CAS#:1006-64-0 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Phenylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have shown significant promise in the development of novel therapeutics, particularly in the fields of neuroscience and inflammatory diseases. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable compounds, with a focus on enantioselective and diastereoselective methodologies. Detailed experimental protocols for seminal reactions are provided, alongside tabulated quantitative data to facilitate comparison and selection of appropriate synthetic routes. Furthermore, this guide visualizes key synthetic workflows and relevant biological signaling pathways to provide a deeper understanding of the synthesis and application of this compound derivatives.
I. Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of stereocontrol, substrate scope, and operational simplicity. These include biocatalytic methods, asymmetric multicomponent reactions, and transition metal-catalyzed cyclizations.
Biocatalytic Synthesis via Transaminase-Triggered Cyclizations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Transaminases, in particular, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. This method allows for the synthesis of both enantiomers with high enantiomeric excess by selecting the appropriate transaminase enzyme.[1][2]
Experimental Protocol: Asymmetric Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine [1][2]
-
Materials: (R)-selective transaminase (e.g., ATA-117-Rd6), 5-chloro-1-(4-chlorophenyl)pentan-1-one, pyridoxal 5'-phosphate (PLP), isopropylamine (IPA), potassium phosphate buffer (pH 8), dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of the ω-chloroketone (50 mM) in a mixture of potassium phosphate buffer (100 mM, pH 8) and DMSO (20% v/v), add PLP (1 mM) and isopropylamine (1 M).
-
Add the (R)-selective transaminase (10 mg/mL) to the mixture.
-
Incubate the reaction at 37°C with agitation (e.g., 700 rpm) for 48 hours.
-
For complete cyclization, add NaOH (10 M, 50 μL) and incubate for an additional hour.
-
The product can be isolated by precipitation from methyl tert-butyl ether (MTBE) using tosic acid.
-
Palladium-Catalyzed Enantio- and Diastereoselective Synthesis
Palladium-catalyzed reactions offer a versatile approach to the synthesis of highly functionalized pyrrolidine derivatives. One notable strategy involves an intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and generates a quinone methide intermediate. This intermediate can then be trapped by a second nucleophile in an intermolecular fashion, leading to diverse products with high enantio- and diastereoselectivity.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of a Pyrrolidine Derivative [3]
-
Materials: Substrate (e.g., methyl carbamate-protected ortho-vinylaniline derivative), Pd(CH₃CN)₂Cl₂ (4 mol%), CuCl (8 mol%), PrQuinox ligand (14 mol%), KHCO₃ (40 mol%), methanol (50 equiv), toluene:THF (4:1), oxygen balloon.
-
Procedure:
-
In a reaction vessel, combine the substrate, Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox ligand, and KHCO₃.
-
Add the solvent mixture (toluene:THF, 4:1) and methanol.
-
Place the reaction under an oxygen atmosphere (balloon).
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, the product can be purified by column chromatography.
-
Asymmetric Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. Asymmetric MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. These reactions can construct up to three stereogenic centers in a single operation with excellent diastereoselectivity.
Photo-enzymatic Cascade for α-Functionalization
An innovative one-pot photo-enzymatic cascade process enables the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. This approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% ee).[4]
II. Quantitative Data Summary
The following tables summarize the quantitative data for various synthetic methods, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Biocatalytic Synthesis of 2-Arylpyrrolidines [1][2]
| Substrate (ω-chloroketone) | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
| 5-chloro-1-phenylpentan-1-one | (R)-selective TA | 90 | >99.5 (R) |
| 5-chloro-1-(4-chlorophenyl)pentan-1-one | (R)-selective TA | 84 (isolated) | >99.5 (R) |
| 5-chloro-1-(4-methoxyphenyl)pentan-1-one | (R)-selective TA | 65 | >99.5 (R) |
| 5-chloro-1-phenylpentan-1-one | (S)-selective TA | 85 | >99.5 (S) |
Table 2: Asymmetric Allylic Alkylation and Ring Contraction for 2,2-Disubstituted Pyrrolidines [5]
| Imide Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione | 88 | 92 |
| (S)-3-allyl-1-(benzyloxy)-3-ethylpiperidine-2,6-dione | 86 | 94 |
| (R)-3-allyl-1-(benzyloxy)-3-(3,3,3-trifluoropropyl)piperidine-2,6-dione | 80 | 84 |
III. Visualizing Synthetic and Biological Pathways
Diagrams created using the DOT language provide a clear visual representation of the synthetic workflows and the biological pathways in which this compound derivatives are implicated.
Synthetic Workflow Diagrams
Caption: Biocatalytic synthesis of this compound.
Caption: Palladium-catalyzed synthesis workflow.
Biological Signaling Pathways
Certain this compound derivatives have demonstrated anti-inflammatory and analgesic properties. Their mechanism of action can involve the modulation of key inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway.
Caption: Inhibition of the TLR signaling pathway.
Some phenylpiperidine derivatives, structurally related to 2-phenylpyrrolidines, exert their analgesic effects through interaction with the mu-opioid receptor, inhibiting ascending pain pathways.
Caption: Opioid receptor-mediated analgesia.
IV. Conclusion
The synthesis of this compound derivatives continues to be an active area of research, driven by their significant potential in drug discovery. The methodologies outlined in this guide, from highly enantioselective biocatalytic routes to versatile palladium-catalyzed processes, provide a robust toolkit for accessing a wide range of these valuable compounds. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. Furthermore, a deeper understanding of the biological pathways modulated by these derivatives will undoubtedly fuel the development of next-generation therapeutics for a variety of diseases.
References
- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 2-Phenylpyrrolidine Derivatives in Asymmetric Organocatalysis
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the catalytic mechanisms employed by 2-phenylpyrrolidine and its derivatives, particularly diarylprolinol silyl ethers, which are cornerstone organocatalysts in modern asymmetric synthesis. These catalysts are prized for their ability to construct complex chiral molecules with high stereoselectivity, making them invaluable tools in pharmaceutical and natural product synthesis.
Core Principles: Dual Modes of Catalytic Activation
(S)-2-Phenylpyrrolidine and its more sterically demanding analogues, such as (S)-α,α-diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), operate primarily through two distinct yet complementary modes of activation with carbonyl compounds: Enamine Catalysis and Iminium Ion Catalysis .[1][2][3][4] The choice of pathway is dictated by the nature of the carbonyl substrate. In both modes, the secondary amine of the pyrrolidine scaffold is the reactive center, forming transient, covalently-bound chiral intermediates that dictate the stereochemical outcome of the reaction.
Enamine Catalysis: HOMO Activation
When reacted with a saturated aldehyde or ketone, the catalyst forms a chiral enamine intermediate.[1][5] This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, converting the formerly electrophilic carbonyl carbon into a nucleophilic α-carbon. This "HOMO activation" enables the substrate to attack a wide range of electrophiles.
The key to stereoselectivity lies in the conformation of the enamine intermediate. The bulky C2-substituent (e.g., the diphenylmethyl group) effectively shields one face of the enamine, forcing the electrophile to approach from the less sterically hindered face.[5][6] Subsequent hydrolysis of the resulting iminium ion releases the enantioenriched product and regenerates the catalyst for the next cycle.
Iminium Ion Catalysis: LUMO Activation
For α,β-unsaturated aldehydes and ketones, the catalytic pathway proceeds through the formation of a chiral iminium ion.[1][3][7] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, significantly enhancing its electrophilicity at the β-position.[1][4] This "LUMO activation" primes the molecule for conjugate addition by a nucleophile.
Similar to enamine catalysis, the stereochemical control is governed by the steric hindrance imposed by the catalyst's C2-substituent. The bulky group shields one enantiotopic face of the α,β-unsaturated system, compelling the nucleophile to attack from the exposed face.[1][8] This ensures the formation of a single predominant stereoisomer. Hydrolysis of the resulting enamine intermediate liberates the chiral product and regenerates the catalyst.
The Mechanism of Stereodirection
The efficacy of this compound derivatives stems directly from the steric directing ability of the C2 substituent. This group creates a well-defined chiral environment that forces the reactive intermediate (enamine or iminium ion) into a specific, low-energy conformation. This conformation minimizes steric interactions, but in doing so, it leaves one face of the reactive species exposed while the other is effectively blocked. This principle is the foundation of the high enantioselectivity observed in these reactions.
Quantitative Data from a Representative Reaction
The asymmetric Michael addition of aldehydes to nitroolefins is a benchmark reaction showcasing the power of this catalytic system. The data below summarizes typical results achieved using a diarylprolinol silyl ether catalyst, demonstrating consistently high yields and excellent stereoselectivities across various substrates.
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | (E)-β-Nitrostyrene | 95 | >95:5 | 99 |
| 2 | Butanal | (E)-β-Nitrostyrene | 92 | >95:5 | 98 |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 96 | >95:5 | 99 |
| 4 | Propanal | (E)-2-(2-nitrovinyl)thiophene | 91 | >95:5 | 97 |
| 5 | Propanal | (E)-1-nitro-2-p-tolyl-ethene | 98 | >95:5 | 99 |
| Data is representative and compiled from typical results found in the literature, such as those involving Jørgensen-Hayashi catalysts.[8][9] |
Experimental Protocols
This section provides a generalized protocol for performing an asymmetric Michael addition of an aldehyde to a nitroolefin using a diarylprolinol silyl ether catalyst.
General Experimental Workflow
Detailed Procedure
Materials:
-
(S)-α,α-Diphenylprolinol trimethylsilyl ether (Catalyst, 0.1 equiv)
-
Nitroolefin (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
Toluene (Solvent, 0.5 M concentration relative to nitroolefin)
-
Standard laboratory glassware and stirring equipment
Protocol:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv) and the diarylprolinol silyl ether catalyst (0.1 mmol, 0.1 equiv).
-
Add toluene (2.0 mL) to dissolve the solids.
-
To the resulting solution, add the aldehyde (2.0 mmol, 2.0 equiv) dropwise at room temperature.
-
Seal the vial and allow the reaction to stir vigorously at room temperature for the required time (typically 12-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde.
-
The crude residue is then purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic sample.[8]
This generalized protocol serves as a starting point; optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.[10][11]
Conclusion
The catalytic mechanism of this compound and its derivatives is a well-established and powerful paradigm in asymmetric synthesis.[1][12] Through the formation of transient chiral enamine or iminium ion intermediates, these organocatalysts expertly translate the steric information of the catalyst's backbone into precise stereochemical control. Their operational simplicity, high efficiency, and robustness have cemented their position as indispensable tools for chemists in academic and industrial research, particularly in the development of chiral pharmaceuticals and complex bioactive molecules.
References
- 1. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rational approach towards a new ferrocenyl pyrrolidine for stereoselective enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
2-Phenylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpyrrolidine is a versatile chiral heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereogenic center at the 2-position, makes it an invaluable chiral building block and auxiliary in asymmetric synthesis. The ability to readily access both (R)- and (S)-enantiomers allows for the stereocontrolled synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, applications, and key quantitative data related to this compound, serving as a resource for professionals in research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | |
| Boiling Point | 237.0 ± 19.0 °C (Predicted) | |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.13 ± 0.10 (Predicted) | |
| Appearance | Brown to reddish-brown liquid |
Enantioselective Synthesis of this compound
The availability of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Several methods have been developed for the synthesis of both (R)- and (S)-enantiomers, often employing chiral auxiliaries, asymmetric catalysis, or biocatalysis.
Chemical Synthesis
A common approach for the synthesis of (R)-2-phenylpyrrolidine involves the reduction of (R)-5-phenylpyrrolidin-2-one.
Table 1: Synthesis of (R)-2-Phenylpyrrolidine via Reduction
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (R)-5-phenylpyrrolidin-2-one | Lithium aluminum hydride | Tetrahydrofuran | -5 to 20 | 2 | 81 | [1] |
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Transaminases, in particular, have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. This method allows for the production of both enantiomers with high enantiomeric excess by selecting the appropriate enzyme variant.[2]
Table 2: Biocatalytic Synthesis of 2-Arylpyrrolidines using Transaminases
| Substrate | Enzyme | Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-chloro-1-phenylbutan-1-one | ATA-117-Rd6 | (R) | 10-90 | >99.5 | [2] |
| 4-chloro-1-phenylbutan-1-one | PjSTA-R6-8 | (S) | 10-90 | >95 | [2] |
| 4-chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd6 | (R) | 84 (isolated) | >99.5 | [2] |
Experimental Protocols
Synthesis of (R)-2-Phenylpyrrolidine from (R)-5-phenylpyrrolidin-2-one[1]
Materials:
-
(R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol)
-
Lithium aluminum hydride (23.6 g, 0.62 mol)
-
Tetrahydrofuran (THF), anhydrous (800 mL)
-
Water
Procedure:
-
Dissolve (R)-5-phenylpyrrolidin-2-one in anhydrous THF in a round-bottom flask.
-
Cool the solution to a temperature between -5 and 5 °C.
-
Add lithium aluminum hydride in portions, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of water, maintaining the temperature between -5 and 5 °C.
-
Stir the mixture at room temperature for an additional hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain (R)-2-phenylpyrrolidine as a colorless oil.
Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine[2]
Materials:
-
4-chloro-1-(4-chlorophenyl)butan-1-one (300 mg, 1.38 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Isopropylamine (IPA) (2 M stock solution in KPi-buffer, pH 8)
-
(R)-selective transaminase (ATA-117-Rd6) (250 mg)
-
Pyridoxal 5'-phosphate (PLP) (3.33 mM in KPi-buffer, pH 8)
-
Potassium phosphate buffer (KPi), 100 mM, pH 8
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid (TsOH)
Procedure:
-
Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one in DMSO in a round-bottom flask.
-
Add the IPA stock solution to the flask.
-
In a separate vessel, rehydrate the transaminase enzyme in the PLP-containing KPi buffer.
-
Add the enzyme solution to the substrate mixture.
-
Protect the reaction from light and stir vigorously at 40 °C for 72 hours.
-
Cool the reaction mixture and acidify to pH < 3 with concentrated HCl.
-
Extract the aqueous phase with MTBE to remove unreacted substrate.
-
Basify the aqueous phase to pH > 11 with NaOH.
-
Extract the product into MTBE.
-
Dry the combined organic extracts, filter, and add a solution of TsOH in MTBE to precipitate the product as its tosylate salt.
-
Filter and dry the solid to obtain (R)-2-(p-chlorophenyl)pyrrolidine tosylate.
Applications in Asymmetric Synthesis
This compound and its derivatives are widely used as chiral auxiliaries and organocatalysts to control the stereochemical outcome of various chemical transformations.
As a Chiral Auxiliary
The chiral pyrrolidine framework can be temporarily incorporated into a substrate to direct the approach of a reagent, leading to the formation of a desired stereoisomer.
Table 3: Diastereoselective Reactions Using this compound-based Auxiliaries
| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester | Allyltributylstannane, TiCl₄ | 99:1 | Good | [3] |
| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester | Triethylsilane, TiCl₄ | 90:10 | - | [3] |
| Michael Addition | Nitroalkenes and tosylaminomethyl enones | Squaramide catalyst | up to 91:9 | up to 99 | |
| Aldol Reaction | Various aldehydes and ketones | Proline-derived organocatalysts | up to 99:1 | High | |
| Michael Addition | Ketones and nitro olefins | N-i-Pr-2,2′-bipyrrolidine | up to 95:5 | Excellent |
In Organocatalysis
Pyrrolidine-based structures are central to the field of organocatalysis, where small chiral organic molecules are used to catalyze asymmetric reactions.[4][5] Derivatives of this compound can act as highly effective catalysts for a variety of transformations, including aldol and Michael addition reactions.[6]
Application in Drug Development
The chiral nature of this compound makes it a key intermediate in the synthesis of several pharmaceuticals. A notable example is its use in the synthesis of Larotrectinib, a TRK inhibitor used for the treatment of solid tumors.[7][8]
Visualizations
Synthesis of Larotrectinib
Caption: Synthetic pathway for Larotrectinib.
Biocatalytic Synthesis Workflow
Caption: Workflow for biocatalytic synthesis.
Potential Neuroprotective Signaling Pathway
Some phenylpyrrolidine derivatives have shown neuroprotective effects in models of ischemic stroke, potentially through the modulation of AMPA receptor function.[8][9]
References
- 1. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins Catalyzed by C2‐Symmetric Axially‐Unfixed Biaryl‐Based Organocatalysts Derived from Enantiopure α‐Proline | Semantic Scholar [semanticscholar.org]
- 7. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Phenylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-phenylpyrrolidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |
| 4.12 | t | 1H | CH (pyrrolidine ring) |
| 3.30 - 3.20 | m | 1H | CH₂ (pyrrolidine ring) |
| 3.05 - 2.95 | m | 1H | CH₂ (pyrrolidine ring) |
| 2.20 - 2.05 | m | 1H | CH₂ (pyrrolidine ring) |
| 2.00 - 1.85 | m | 1H | CH₂ (pyrrolidine ring) |
| 1.80 - 1.65 | m | 2H | CH₂ (pyrrolidine ring) |
| 1.75 | br s | 1H | NH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 126.8 | Aromatic CH |
| 126.0 | Aromatic CH |
| 62.5 | CH (pyrrolidine ring) |
| 47.2 | CH₂ (pyrrolidine ring) |
| 35.8 | CH₂ (pyrrolidine ring) |
| 25.9 | CH₂ (pyrrolidine ring) |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 30-45°
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (depending on sample concentration)
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch |
| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| 1335 - 1250 | Strong | C-N stretch (aromatic amine) |
| 910 - 665 | Strong, Broad | N-H wag (secondary amine) |
Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: A small amount of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is recorded.
-
The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 147 | 40 | [M]⁺ (Molecular Ion) |
| 146 | 100 | [M-H]⁺ |
| 118 | 25 | [M-C₂H₅]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |
| 70 | 85 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 10-100 µg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2-3 scans/second.
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.
A Technical Guide to Commercially Available Precursors for 2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercially available precursors for the synthesis of 2-phenylpyrrolidine, a crucial scaffold in medicinal chemistry and drug development. This document details common synthetic routes, provides experimental protocols for key reactions, and presents a comparative summary of commercially available starting materials.
Introduction
This compound and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. They are integral components of various therapeutic agents, including analgesics, anti-inflammatory drugs, and central nervous system modulators. The efficient synthesis of these compounds is paramount for drug discovery and development programs. This guide focuses on the readily available precursors that serve as the foundation for various synthetic strategies to access this compound.
Commercially Available Precursors
The selection of a synthetic route is often dictated by the availability and cost of the starting materials. The following table summarizes the key commercially available precursors for the synthesis of this compound, along with representative suppliers and their typical purities and pricing.
| Precursor | CAS Number | Molecular Formula | Representative Suppliers | Typical Purity | Representative Pricing (USD) |
| (R)-5-Phenylpyrrolidin-2-one | 313352-62-4 | C₁₀H₁₁NO | Sigma-Aldrich, TCI, Combi-Blocks | ≥97% | $150-200 / 1g |
| 3-Chloropropylamine hydrochloride | 6276-54-6 | C₃H₉Cl₂N | Sigma-Aldrich, TCI, Alfa Aesar | ≥98% | $50-80 / 100g |
| 4-Chloro-1-phenyl-1-butanone | 939-52-6 | C₁₀H₁₁ClO | Sigma-Aldrich, TCI, Alfa Aesar | ≥97% (technical grade available) | $60-100 / 100g |
| 4-Chlorobutyronitrile | 628-20-6 | C₄H₆ClN | Sigma-Aldrich, TCI, Alfa Aesar | ≥97% | $40-70 / 100g |
| Benzaldehyde | 100-52-7 | C₇H₆O | All major chemical suppliers | ≥99% | $20-40 / 500g |
| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg | Sigma-Aldrich, TCI, Strem Chemicals | 1.0 M in 2-MeTHF, 3.0 M in Diethyl ether | $80-120 / 100mL |
Synthetic Pathways and Experimental Protocols
Several reliable synthetic routes to this compound have been established, each starting from different commercially available precursors. The following sections detail the most common and practical approaches.
Reductive Amination of 4-Chloro-1-phenyl-1-butanone
This method involves the reaction of a ω-chloroketone with an amine source, followed by cyclization. A common approach is the direct reductive amination using ammonia or an ammonia equivalent, followed by intramolecular cyclization to form the pyrrolidine ring.
Caption: Reductive amination of a ω-chloroketone.
Experimental Protocol:
A solution of 4-chloro-1-phenyl-1-butanone (1.0 eq) in methanol is treated with ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq). The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with a concentrated NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a crude product. The resulting intermediate undergoes spontaneous or base-catalyzed intramolecular cyclization to form this compound, which can be purified by vacuum distillation or column chromatography.
Synthesis via Grignard Reaction with 4-Chlorobutyronitrile
This route involves the addition of a phenyl Grignard reagent to 4-chlorobutyronitrile, followed by reduction and cyclization of the resulting intermediate.
Caption: Synthesis from a nitrile and Grignard reagent.
Experimental Protocol:
To a solution of phenylmagnesium bromide (1.2 eq) in anhydrous diethyl ether or THF, a solution of 4-chlorobutyronitrile (1.0 eq) in the same solvent is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude imine intermediate. This intermediate is then reduced, for example, with sodium borohydride in methanol, to the corresponding amine. The resulting amino-halide undergoes intramolecular cyclization, often upon heating or treatment with a mild base, to afford this compound. Purification is typically achieved by vacuum distillation.
Synthesis from Benzaldehyde and 3-Chloropropylamine
This approach involves the formation of an imine from benzaldehyde and 3-chloropropylamine, which then undergoes intramolecular cyclization.
Caption: Synthesis from an aldehyde and a haloamine.
Experimental Protocol:
Benzaldehyde (1.0 eq) and 3-chloropropylamine hydrochloride (1.0 eq) are dissolved in a suitable solvent such as ethanol or toluene, often with a dehydrating agent like molecular sieves. A base, such as triethylamine (1.1 eq), is added to neutralize the hydrochloride salt. The mixture is heated to reflux for several hours to facilitate imine formation and subsequent intramolecular cyclization to the corresponding pyrroline intermediate. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude pyrroline is then reduced to this compound using a reducing agent like sodium borohydride in methanol. The final product is isolated after an aqueous workup and purified by distillation under reduced pressure.
Reduction of (R)-5-Phenylpyrrolidin-2-one
For the stereospecific synthesis of (R)-2-phenylpyrrolidine, the reduction of the corresponding chiral lactam is a highly effective method.
The Multifaceted Biological Activities of 2-Phenylpyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core of a diverse range of biologically active compounds. Its inherent stereochemistry and conformational rigidity make it an attractive starting point for the design of novel therapeutics targeting a variety of physiological pathways. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their quantitative structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the signaling pathways through which they exert their effects.
Quantitative Analysis of Biological Activities
The biological efficacy of this compound derivatives has been quantified across several therapeutic areas, including epilepsy, inflammation, and metabolic disorders. The following tables summarize the inhibitory and effective concentrations of various analogs, providing a clear comparison of their potencies.
Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 30 | Mouse (MES Test) | i.p. | 45.6 | 162.4 | 3.56 | [1] |
| Compound 30 | Mouse (6 Hz Test, 32 mA) | i.p. | 39.5 | 162.4 | 4.11 | [1] |
| Norleucine Derivative 75 | Mouse (MES Test) | i.p. | 5.8 | 36.4 | 6.3 | [2] |
| Valproate | Mouse | - | 300 | - | - | [3] |
| Methaqualone | Mouse | - | 200 | - | - | [3] |
ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index (TD50/ED50); MES: Maximal Electroshock Test; i.p.: Intraperitoneal.[1][2][3]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrrole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrole Derivative 4h | - | 7.11 (predicted pIC50) | - | [4] |
| Pyrrole Derivative 4m | - | 6.62 (predicted pIC50) | - | [4] |
| Ibuprofen | - | 6.44 (predicted pIC50) | - | [4] |
| Nimesulide | - | 6.20 (predicted pIC50) | - | [4] |
| Phar-95239 | 9.32 | 0.82 | 11.36 | [5] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [5] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [5] |
| Celecoxib | 13.02 | 0.49 | 26.57 | [5] |
IC50: Half-maximal Inhibitory Concentration.[4][5]
Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| 3a | 36.32 | 47.19 | [6] |
| 3g | 26.24 | 18.04 | [6] |
| 3d | - | 29.38 | [6] |
| 3e | - | 28.55 | [6] |
| 3f | - | 27.51 | [6] |
| 3c | - | 72.73 | [6] |
| Acarbose (Standard) | 5.50 | - | [6] |
| Metformin (Standard) | 25.31 | - | [6] |
IC50: Half-maximal Inhibitory Concentration.[6]
Key Experimental Protocols
The biological evaluation of this compound derivatives relies on a suite of well-established in vivo and in vitro assays. The following sections detail the methodologies for key experiments.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[6]
1. Animals:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g) are used.[6]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[6]
2. Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
3. Procedure:
-
Compound Administration: The test compound, vehicle, or a positive control is administered to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).[6] The volume of administration should be consistent across all groups.[6]
-
Pre-treatment Time: The test is conducted at the predetermined time of peak effect of the compound.[6]
-
Induction of Seizure: A maximal electrical stimulus is delivered through corneal electrodes. For mice, a typical stimulus is 50 mA at 60 Hz for 0.2 seconds.[6]
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[6]
4. Data Analysis:
-
The number of protected animals in each group is recorded.
-
The percentage of protection is calculated for each dose.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is determined using statistical methods such as probit analysis.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of test compounds to inhibit the cyclooxygenase (COX) isoenzymes, which are key targets for anti-inflammatory drugs.[5][7]
1. Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes.
-
COX assay buffer.
-
COX cofactor solution.
-
COX probe solution.
-
Arachidonic acid (substrate).
-
Test compounds and a reference inhibitor (e.g., celecoxib).
-
96-well microplate and a fluorescence plate reader.
2. Procedure:
-
Reagent Preparation: All reagents are prepared according to the assay kit manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, the COX assay buffer, COX cofactor working solution, COX probe solution, and the respective COX enzyme (COX-1 or COX-2) are mixed.
-
Compound Addition: The test compound solution or vehicle control is added to the wells.
-
Initiation of Reaction: The reaction is initiated by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: The fluorescence kinetics are measured immediately for 5-10 minutes at 25°C using a fluorescence plate reader with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[7]
3. Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Dopamine Transporter (DAT) Binding Assay using [³H]WIN 35,428
This radioligand binding assay is used to determine the affinity of test compounds for the dopamine transporter.[8]
1. Materials:
-
[³H]WIN 35,428 (radioligand).
-
Membrane preparations from a tissue source rich in dopamine transporters (e.g., dog caudate nucleus or cells expressing recombinant DAT).
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).
-
Non-labeled dopamine transporter ligands for competition studies (e.g., cocaine, GBR 12909).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
Incubation: In test tubes, the membrane preparation is incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound. For determining total binding, only the radioligand and membranes are included. For non-specific binding, a high concentration of a known DAT ligand (e.g., 1 µM cocaine) is added to displace the specific binding of the radioligand.[9]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).[9]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
Ki Value: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives have been shown to modulate key signaling pathways involved in cellular stress responses and inflammation.
Nrf2 Activation Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[10][11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10] Certain electrophilic compounds, including some 2-oxopyrrolidine derivatives, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[10] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[12]
Toll-like Receptor 4 (TLR4) Signaling Pathway
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR4, specifically, recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon LPS binding, TLR4 dimerizes and initiates a downstream signaling cascade.[13] This can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and type I interferons. Certain this compound derivatives, such as 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), have been shown to inhibit this pathway by preventing the dimerization of TLR4, thereby blocking the subsequent inflammatory response.[13]
This technical guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. The provided quantitative data, detailed experimental protocols, and elucidation of their mechanisms of action offer a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.
References
- 1. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
The Dawn of a New Era in Organocatalysis: An In-depth Guide to Early Research on 2-Phenylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The early 21st century marked a significant turning point in asymmetric synthesis with the emergence of a new class of powerful organocatalysts: 2-phenylpyrrolidine derivatives. Building upon the foundational work of L-proline catalysis, these chiral molecules, particularly diarylprolinol silyl ethers, offered unprecedented levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide delves into the seminal research that established these catalysts as indispensable tools in the synthetic chemist's arsenal, focusing on the core principles, key early experiments, and detailed methodologies that paved the way for their widespread adoption.
Core Concepts: From Proline to Diarylprolinol Silyl Ethers
The catalytic prowess of L-proline, stemming from its ability to form nucleophilic enamine and electrophilic iminium ion intermediates, was well-established by the early 2000s. However, limitations such as modest enantioselectivities and catalyst loadings in certain reactions prompted the exploration of more structurally elaborate proline-based catalysts.
The breakthrough came in 2005 with the independent and near-simultaneous reports from the research groups of Yujiro Hayashi and Karl Anker Jørgensen. They introduced (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and its analogues as exceptionally effective catalysts for asymmetric Michael additions and aldol reactions.[1][2] The introduction of the bulky diarylprolinol silyl ether moiety proved to be a game-changer, offering superior steric shielding and enhanced solubility in organic solvents compared to proline.
Key Early Discoveries: Asymmetric Michael Additions and Aldol Reactions
The initial studies on this compound-derived organocatalysts primarily focused on two fundamental transformations: the Michael addition and the aldol reaction. These early investigations laid the groundwork for the broad applicability of these catalysts.
The Asymmetric Michael Addition: A Seminal Study
One of the first and most impactful demonstrations of the power of diarylprolinol silyl ethers was in the asymmetric Michael addition of aldehydes to nitroalkenes, reported by Hayashi and co-workers in 2005. This reaction showcased the dramatic improvement in both reactivity and enantioselectivity compared to proline and the parent diphenylprolinol.
The researchers systematically evaluated a series of proline-derived catalysts in the reaction between propanal and nitrostyrene. Their findings, summarized in the table below, clearly illustrate the superior performance of the silyl ether derivative.
| Entry | Catalyst | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | L-Proline | 24 | 10 | 75:25 | 22 |
| 2 | (S)-Diphenylprolinol | 24 | 29 | 95:5 | 95 |
| 3 | (S)-Diphenylprolinol TMS ether | 1 | 82 | >99:1 | 99 |
| 4 | (S)-Diphenylprolinol TES ether | 1 | 85 | >99:1 | 99 |
| 5 | (S)-Diphenylprolinol TBS ether | 1 | 87 | >99:1 | 99 |
| (Data compiled from Hayashi, Y. et al. Angew. Chem. Int. Ed. 2005, 44, 4212-4215) |
The remarkable efficiency of the diphenylprolinol silyl ether catalysts was attributed to the bulky silyl group, which prevents the formation of an unreactive aminal intermediate and provides a highly effective chiral environment for the enamine intermediate to react with the electrophile.
The Asymmetric Aldol Reaction: Expanding the Scope
Following the success in Michael additions, the utility of diarylprolinol and its silyl ether derivatives was quickly extended to asymmetric aldol reactions. These catalysts proved to be highly effective in promoting the reaction between various aldehydes and ketones, affording β-hydroxy carbonyl compounds with excellent diastereo- and enantioselectivity.
A key feature of these catalysts in aldol reactions is their ability to control the facial selectivity of the enamine attack on the aldehyde. The bulky diaryl group effectively blocks one face of the enamine, leading to a highly predictable stereochemical outcome.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 99 | 95:5 | 99 |
| 2 | Benzaldehyde | Acetone | 10 | neat | 95 | - | 96 |
| 3 | Isovaleraldehyde | Cyclohexanone | 20 | DMSO | 92 | 97:3 | 98 |
| (Representative data from early studies on proline and its derivatives) |
Catalytic Cycle and Stereochemical Model
The catalytic cycle for both the Michael addition and the aldol reaction proceeds through the formation of a key enamine intermediate. The secondary amine of the this compound catalyst condenses with the carbonyl group of the aldehyde or ketone donor to form the enamine. This enamine then acts as a nucleophile, attacking the electrophile (nitroalkene or aldehyde acceptor). Subsequent hydrolysis regenerates the catalyst and releases the product.
The high degree of stereocontrol is rationalized by the steric hindrance imposed by the bulky diarylprolinol silyl ether group. This group effectively shields one of the two enantiotopic faces of the enamine, directing the incoming electrophile to the opposite face.
Figure 1. Generalized catalytic cycle for enamine catalysis.
Experimental Protocols: A Guide to Seminal Experiments
For researchers looking to replicate or build upon these foundational studies, the following detailed experimental protocols are provided, based on the early publications in this field.
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is adapted from the seminal 2005 paper by Hayashi and co-workers.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Nitroalkene (1.0 mmol)
-
Aldehyde (10.0 mmol, 10 equivalents)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the nitroalkene (1.0 mmol) and the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol).
-
Add the anhydrous solvent (1.0 mL) and stir the mixture until the solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (10.0 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Asymmetric Aldol Reaction
This is a representative protocol for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a diarylprolinol derivative.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (Jørgensen-Hayashi catalyst) (1-10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (2.0-10.0 mmol, 2-10 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or neat)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (2.0-10.0 mmol).
-
If using a solvent, add the anhydrous solvent to the vial and stir.
-
Add the diarylprolinol catalyst (0.01-0.1 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., 4 °C or room temperature).
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, work up the reaction as appropriate, typically by adding water and extracting with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Catalyst Selection and Reaction Optimization
The selection of the optimal this compound-based catalyst and the optimization of reaction conditions are critical for achieving high yields and stereoselectivities. The following workflow outlines a logical approach for researchers entering this field.
Figure 2. A logical workflow for reaction development.
Conclusion
The early research on this compound organocatalysis, particularly the development of diarylprolinol silyl ethers by Hayashi and Jørgensen, represents a landmark achievement in asymmetric synthesis. These catalysts demonstrated remarkable efficiency and selectivity in fundamental carbon-carbon bond-forming reactions, opening new avenues for the construction of complex chiral molecules. The principles and methodologies established in these pioneering studies continue to influence the field of organocatalysis, providing a robust foundation for the development of novel catalytic systems and their application in academic and industrial research, including the synthesis of pharmaceuticals and other fine chemicals.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using 2-Phenylpyrrolidine Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-phenylpyrrolidine-derived organocatalysts in asymmetric synthesis. The focus is on two key carbon-carbon bond-forming reactions: the asymmetric Michael addition and the asymmetric aldol reaction. These reactions are fundamental in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical industry for the development of new therapeutic agents. The protocols and data presented herein feature the widely used (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst, a derivative of this compound, known for its high efficiency and stereoselectivity.
Introduction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Among the various classes of organocatalysts, those derived from the chiral scaffold of proline and its analogues, such as this compound, have proven to be exceptionally versatile and effective. These catalysts operate through the formation of chiral enamines or iminium ions, enabling highly stereoselective transformations. The bulky 2-phenyl-substituted pyrrolidine framework provides a well-defined chiral environment, leading to excellent control over the stereochemical outcome of the reaction.
This guide offers a practical resource for chemists, providing not only the theoretical background but also detailed, step-by-step protocols and tabulated data to facilitate the successful implementation of these powerful synthetic methods in a laboratory setting.
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone reaction for the enantioselective formation of carbon-carbon bonds. The use of this compound-derived organocatalysts allows for the highly efficient conjugate addition of aldehydes and ketones to nitroalkenes, yielding synthetically valuable γ-nitro carbonyl compounds with high levels of stereocontrol.
Quantitative Data Summary
The following table summarizes the performance of (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine in the asymmetric Michael addition of various aldehydes to β-nitrostyrene.
| Entry | Aldehyde (Michael Donor) | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | 20 | 1 | 25 | 82 | 94:6 | 99 |
| 2 | Butanal | 20 | 2 | 25 | 85 | 95:5 | 98 |
| 3 | Isovaleraldehyde | 20 | 3 | 25 | 80 | 96:4 | 99 |
| 4 | Hexanal | 20 | 2 | 25 | 88 | 95:5 | 99 |
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol details the synthesis of (R)-2-methyl-4-nitro-3-phenylbutanal using (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine as the organocatalyst.
Materials:
-
(S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%)
-
β-Nitrostyrene (1.0 equiv)
-
Propanal (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%) and β-nitrostyrene (1.0 equiv).
-
Solvent Addition: Add dichloromethane to the vial.
-
Cooling: Cool the reaction mixture to room temperature.
-
Addition of Aldehyde: Add propanal (2.0 equiv) dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired γ-nitro aldehyde.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. This compound-derived organocatalysts facilitate the direct, enantioselective aldol reaction between ketones and aldehydes.
Quantitative Data Summary
The following table presents representative data for the asymmetric aldol reaction of cyclohexanone with various aromatic aldehydes catalyzed by a this compound derivative.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| 1 | 4-Nitrobenzaldehyde | 20 | 24 | 0 | 95 | 95:5 | 99 |
| 2 | 4-Chlorobenzaldehyde | 20 | 48 | 0 | 88 | 94:6 | 97 |
| 3 | Benzaldehyde | 20 | 72 | 0 | 85 | 92:8 | 95 |
| 4 | 4-Methoxybenzaldehyde | 20 | 72 | 0 | 82 | 90:10 | 93 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol describes the synthesis of (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one using a (S)-2-phenylpyrrolidine-derived organocatalyst.
Materials:
-
(S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Cyclohexanone (5.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the (S)-2-phenylpyrrolidine-derived catalyst (20 mol%) and 4-nitrobenzaldehyde (1.0 equiv) in dichloromethane.
-
Addition of Ketone: Add cyclohexanone (5.0 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC until the aldehyde is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the underlying catalytic cycle for the asymmetric Michael addition and a general experimental workflow for organocatalyzed reactions.
Caption: Catalytic cycle for the this compound catalyzed asymmetric Michael addition.
Caption: A general workflow for performing and analyzing an organocatalyzed asymmetric reaction.
Caption: Catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Application Notes and Protocols for 2-Phenylpyrrolidine Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex molecular architectures bearing β-hydroxy carbonyl motifs. These structural units are prevalent in numerous natural products and pharmaceutical agents. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. Chiral pyrrolidine derivatives, such as proline and its analogues, have been extensively investigated and proven to be highly effective in promoting asymmetric aldol reactions with excellent stereocontrol.
This document provides a detailed protocol and application notes for the aldol reaction catalyzed by 2-phenylpyrrolidine. While specific quantitative data for this compound is not extensively reported in the literature, its structural similarity to other successful pyrrolidine-based catalysts suggests its potential as an effective organocatalyst. The protocols and data presented herein are based on well-established procedures for closely related catalysts, such as diarylprolinol silyl ethers, and serve as a comprehensive guide for researchers interested in exploring the catalytic activity of this compound and its derivatives.
Catalytic Principle: The Enamine Mechanism
The this compound catalyzed aldol reaction proceeds through a well-established enamine catalytic cycle, which mimics the action of Class I aldolase enzymes. The secondary amine of the pyrrolidine catalyst reacts with a ketone donor to form a nucleophilic chiral enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of an aldehyde acceptor in a stereocontrolled fashion. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst, thus completing the catalytic cycle. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, with the phenyl substituent at the 2-position of the pyrrolidine ring expected to play a crucial role in facial selectivity.
Mandatory Visualizations
Caption: Catalytic cycle of a this compound catalyzed aldol reaction.
Caption: General experimental workflow for a this compound catalyzed aldol reaction.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a well-established diarylprolinol silyl ether, which is a structural analogue of this compound. This data is intended to provide an expected performance benchmark.
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Toluene | 0 | 24 | 95 | >95:5 | 99 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Toluene | 0 | 48 | 92 | >95:5 | 98 |
| 3 | 4-Methylbenzaldehyde | Cyclohexanone | 10 | Toluene | 0 | 72 | 85 | >95:5 | 97 |
| 4 | Benzaldehyde | Cyclohexanone | 10 | Toluene | 0 | 72 | 88 | 95:5 | 96 |
| 5 | 2-Naphthaldehyde | Cyclohexanone | 10 | Toluene | 0 | 48 | 90 | >95:5 | 99 |
Data is representative and based on analogous reactions with diarylprolinol silyl ether catalysts.
Experimental Protocols
General Protocol for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde Catalyzed by (S)-2-Phenylpyrrolidine
This protocol provides a general starting point for the asymmetric aldol reaction. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
(S)-2-Phenylpyrrolidine
-
Aldehyde (1.0 equiv)
-
Ketone (2.0 - 10.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, Chloroform, or neat)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl acetate mixture)
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Magnetic stirrer with cooling capabilities
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry, oven- or flame-dried round-bottom flask or reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-2-phenylpyrrolidine (typically 5-20 mol%).
-
Addition of Reactants: Add the ketone (2.0 - 10.0 equivalents). If the ketone is a liquid, it can be added directly. If it is a solid, dissolve it in a minimal amount of the chosen anhydrous solvent. Add the anhydrous solvent (if not running neat). Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C) with stirring.
-
Initiation of Reaction: Add the aldehyde (1.0 equivalent) to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified aldol product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude or purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Conclusion
This compound represents a potentially valuable and readily accessible organocatalyst for asymmetric aldol reactions. The provided protocols and data, based on well-studied analogous systems, offer a solid foundation for researchers to explore its catalytic efficacy. Optimization of reaction conditions will be key to achieving high yields and stereoselectivities for specific substrate combinations. The straightforward experimental procedure and the principles of enamine catalysis make this a versatile tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are of significant interest in academic and industrial research.
Application Notes and Protocols for Asymmetric Michael Addition Reactions Catalyzed by 2-Phenylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalysis has revolutionized this reaction, enabling the synthesis of chiral molecules with high enantioselectivity. Pyrrolidine-based catalysts, particularly derivatives of proline, have emerged as powerful tools in this field.
This document provides detailed application notes and protocols for the asymmetric Michael addition reaction, focusing on the use of a highly effective 2-phenylpyrrolidine derivative, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. While direct applications of unsubstituted this compound are less common in the literature for this specific transformation, its derivatives, like the one focused on here, are widely employed and well-documented, offering high yields and stereoselectivities. These catalysts are instrumental in the synthesis of complex chiral molecules, which are valuable intermediates in drug discovery and development.
Reaction Principle
The asymmetric Michael addition of aldehydes or ketones to nitroolefins catalyzed by this compound derivatives proceeds through a well-established enamine catalysis mechanism. The secondary amine of the pyrrolidine catalyst reacts with the carbonyl group of the Michael donor (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct. The phenyl group at the 2-position of the pyrrolidine ring plays a crucial role in creating a specific steric environment that directs the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the final product.
Key Applications
The organocatalytic asymmetric Michael addition is a versatile method for the construction of chiral building blocks. The resulting γ-nitrocarbonyl compounds are valuable synthetic intermediates that can be further transformed into a variety of important molecules, including chiral amines, amino acids, and heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
Data Presentation
The following tables summarize the quantitative data for the asymmetric Michael addition of various aldehydes and ketones to different nitroolefins, as catalyzed by (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Entry | Aldehyde (Michael Donor) | Nitroolefin (Michael Acceptor) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | Toluene | 24 | 95 | 95:5 | 99 |
| 2 | Butanal | trans-β-Nitrostyrene | Toluene | 24 | 92 | 96:4 | 98 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | Toluene | 48 | 85 | 94:6 | 97 |
| 4 | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | Toluene | 48 | 88 | 92:8 | 96 |
Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene
| Entry | Ketone (Michael Donor) | Nitroolefin (Michael Acceptor) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 48 | 98 | 98:2 | 99 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | Toluene | 48 | 95 | 97:3 | 98 |
| 3 | Acetone | trans-β-Nitrostyrene | Toluene | 72 | 75 | - | 95 |
| 4 | Propiophenone | trans-β-Nitrostyrene | Toluene | 72 | 82 | 90:10 | 96 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Aldehyde (1.2 equiv.)
-
Nitroolefin (1.0 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroolefin (1.0 equiv.) and the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 equiv.).
-
Add anhydrous toluene to dissolve the solids.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the aldehyde (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data tables, or until completion as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Protocol for the Asymmetric Michael Addition of Ketones to Nitroolefins
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Ketone (2.0 equiv.)
-
Nitroolefin (1.0 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroolefin (1.0 equiv.) and the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 equiv.).
-
Add anhydrous toluene, followed by the ketone (2.0 equiv.).
-
Stir the reaction mixture at room temperature for the time indicated in the data tables, or until completion as monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure product.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.
Visualizations
The following diagrams illustrate the key aspects of the this compound derivative-catalyzed Michael addition reaction.
Caption: Catalytic cycle of the asymmetric Michael addition.
Caption: General experimental workflow for the Michael addition.
Caption: Factors influencing the stereochemical outcome.
Enantioselective Synthesis of Heterocycles with 2-Phenylpyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. Their three-dimensional arrangement is often critical for biological activity, making enantioselective synthesis a cornerstone of modern drug discovery and development. Among the powerful tools in asymmetric organocatalysis, chiral 2-phenylpyrrolidine derivatives, particularly (S)-α,α-diphenyl-2-pyrrolidinemethanol and its silyl ethers, have emerged as highly effective catalysts. These catalysts operate through enamine or iminium ion intermediates, enabling a wide range of stereoselective transformations for the construction of complex heterocyclic frameworks.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of various heterocycles using this compound-based organocatalysts. The methodologies presented are selected for their high efficiency, stereoselectivity, and broad substrate scope, offering valuable practical guidance for researchers in organic synthesis and medicinal chemistry.
Core Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol and its Derivatives
The primary catalyst scaffold discussed in these notes is derived from L-proline and features a bulky diphenylmethanol group at the 2-position of the pyrrolidine ring. This bulky substituent creates a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the electrophile. The hydroxyl group can be further modified, for instance, by silylation, to tune the catalyst's steric and electronic properties, often leading to improved reactivity and selectivity.
Application Note 1: Synthesis of Chiral Pyrrolidines via Michael Addition to Nitroalkenes
The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for constructing highly functionalized γ-nitro aldehydes. These adducts are versatile precursors to a variety of nitrogen-containing heterocycles, including chiral substituted pyrrolidines, through subsequent reductive amination. Diarylprolinol silyl ethers are exceptionally effective catalysts for this transformation, affording products with high diastereoselectivity and enantioselectivity.
Quantitative Data Summary
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | Hexane | 5 | 95 | 94:6 | >99 |
| 2 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 10 | Hexane | 4 | 91 | 96:4 | >99 |
| 3 | Propanal | (E)-1-Nitro-2-(p-methoxyphenyl)ethene | 10 | Hexane | 20 | 98 | 95:5 | >99 |
| 4 | Propanal | (E)-1-Nitro-2-(p-chlorophenyl)ethene | 10 | Hexane | 24 | 97 | 94:6 | >99 |
| 5 | Isovaleraldehyde | (E)-β-Nitrostyrene | 10 | Hexane | 24 | 96 | 94:6 | >99 |
| 6 | Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | 10 | Hexane | 24 | 93 | >99:1 | >99 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
To a solution of the nitroalkene (1.0 mmol) and (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C is added the aldehyde (10 mmol). The reaction mixture is stirred at this temperature for the time indicated in the table. Upon completion, the reaction is quenched by the addition of 1N HCl. The organic materials are extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired γ-nitro aldehyde.
Logical Workflow for Pyrrolidine Synthesis
Application Note 2: Synthesis of Chiral Tetrahydrothiophenes via Domino Reaction
The enantioselective synthesis of highly functionalized tetrahydrothiophenes can be achieved through an organocatalytic domino Michael-aldol reaction.[1] This approach utilizes a this compound derivative to catalyze the reaction between α,β-unsaturated aldehydes and mercapto-aldehydes or ketones, leading to the formation of the sulfur-containing heterocycle with excellent control of stereochemistry. The choice of additives can influence the regioselectivity of these domino reactions.[1]
Quantitative Data Summary
| Entry | α,β-Unsaturated Aldehyde | Sulfur-containing Pronucleophile | Catalyst | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | Mercaptoacetaldehyde dimer | Diarylprolinol silyl ether | up to 96 |
| 2 | Crotonaldehyde | (2-mercapto-5-methylphenyl)(phenyl)methanone | Diarylprolinol silyl ether | High |
| 3 | 3-(Furan-2-yl)acrylaldehyde | Mercaptoacetaldehyde dimer | Diarylprolinol silyl ether | High |
Experimental Protocol: General Procedure for Tetrahydrothiophene Synthesis
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the mercapto-containing pronucleophile (0.6 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the diarylprolinol silyl ether catalyst (20 mol%). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydrothiophene derivative.
Reaction Pathway for Tetrahydrothiophene Formation
Application Note 3: Synthesis of Chiral Pyrazolidinones
Chiral pyrazolidinones are valuable building blocks in medicinal chemistry. Their enantioselective synthesis can be accomplished through the aza-Michael addition of hydrazines to α-substituted α,β-unsaturated aldehydes, catalyzed by this compound derivatives. This reaction proceeds via an iminium ion intermediate, with the chiral catalyst dictating the stereochemical outcome of the initial C-N bond formation.
Quantitative Data Summary
| Entry | α-Substituted Enal | Hydrazine | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Methacrolein | Boc-NHNH₂ | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | 91 | 90:10 |
| 2 | Methacrolein | Cbz-NHNH₂ | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 99 | 96:4 |
| 3 | 2-Benzylpropenal | Boc-NHNH₂ | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | 83 | 88:12 |
| 4 | 2-Benzylpropenal | Cbz-NHNH₂ | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 98 | 85:15 |
| 5 | 2-(n-Hexyl)propenal | Cbz-NHNH₂ | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 99 | 89:11 |
Experimental Protocol: General Procedure for Pyrazolidinone Synthesis
A mixture of the α-substituted enal (0.5 mmol), the hydrazine derivative (0.6 mmol), the chiral this compound-based catalyst (20 mol%), and a co-catalyst such as benzoic acid (20 mol%) in toluene (1.0 mL) is stirred at room temperature for 3 days. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the corresponding chiral pyrazolidinone.
Catalytic Cycle for Pyrazolidinone Formation
Broader Applications and Future Outlook
The use of this compound-based organocatalysts extends to the synthesis of other important heterocyclic scaffolds, including isoxazolidines , piperidines , and morpholines , through various asymmetric transformations such as [3+2] cycloadditions and tandem reactions. The modularity of the catalyst structure allows for fine-tuning to optimize reactivity and selectivity for a given substrate combination, making it a versatile tool for diversity-oriented synthesis in drug discovery programs.
Future research in this area will likely focus on the development of novel this compound-based catalysts with enhanced activity and broader substrate scope, as well as their application in the synthesis of increasingly complex and biologically relevant heterocyclic molecules. The immobilization of these catalysts on solid supports also presents a promising avenue for the development of more sustainable and scalable synthetic processes.
References
Protocols for N-Functionalization of 2-Phenylpyrrolidine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of 2-phenylpyrrolidine, a key structural motif in many pharmaceuticals and biologically active compounds. The following sections outline various methods for introducing alkyl, aryl, acyl, and sulfonyl groups onto the nitrogen atom of the pyrrolidine ring, complete with comparative data and procedural workflows.
N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing diverse functionalities. Common methods include direct alkylation with alkyl halides and reductive amination.
Direct N-Alkylation using Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. Phase-transfer catalysis can be employed to enhance reaction rates and yields, particularly in biphasic systems.[1][2]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 1.5-2.0 eq.).[3][4]
-
Add the alkyl halide (1.1-1.5 eq.) to the mixture.
-
For phase-transfer catalysis, a catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.) can be added.[5]
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor by TLC or LC-MS.[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Direct N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | None | RT - 60 | 2 - 6 | 85-95 |
| Ethyl Iodide | Na₂CO₃ | Acetonitrile | NaI (in situ Finkelstein) | Reflux | 4 - 8 | 70-85 |
| Various Alkyl Halides | NaOH (aq) | Toluene | TBAB | 50 - 70 | 3 - 6 | 80-95 |
Note: Yields are typical and can vary based on the specific substrate and reaction scale.
Reductive Amination
Reductive amination provides an alternative route for N-alkylation, particularly for introducing more complex alkyl groups. This method involves the reaction of this compound with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.[6][7]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.). For reactions with NaBH₃CN, the addition of a weak acid like acetic acid may be necessary to facilitate iminium ion formation.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Comparison of Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 - 12 | 90-98 |
| Acetone | NaBH₃CN / AcOH | Methanol | RT | 6 - 18 | 85-95 |
| Cyclohexanone | H₂ / Pd/C | Ethanol | RT | 12 - 24 | 80-90 |
Note: Yields are representative and depend on the specific substrates and conditions.
Caption: General workflows for N-alkylation of this compound.
N-Arylation of this compound
The formation of N-aryl bonds is crucial in medicinal chemistry. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[8][9]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the synthesis of N-aryl-2-phenylpyrrolidines from aryl halides or triflates.[8] The choice of ligand is critical for the success of the reaction.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Table 3: Typical Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 - 24 | 85-95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 18 - 36 | 70-85 |
| 2-Bromopyridine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 90 | 12 - 24 | 80-90 |
Note: Yields are illustrative and highly dependent on the specific substrates and optimization of reaction conditions.
Caption: Workflow for Buchwald-Hartwig N-arylation.
N-Acylation of this compound
N-acylation is a straightforward method to introduce an amide functionality, which is a common feature in many drug molecules.
Acylation with Acyl Chlorides
The reaction of this compound with an acyl chloride is a rapid and high-yielding method for amide synthesis.[10]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a solvent like DCM or THF.
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.).[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water or a saturated solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the resulting N-acyl-2-phenylpyrrolidine by recrystallization or column chromatography.
Table 4: Conditions for N-Acylation with Acyl Chlorides
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | TEA | DCM | 0 to RT | 1 - 2 | >95 |
| Acetyl Chloride | DIPEA | THF | 0 to RT | 1 | >95 |
| 4-Nitrobenzoyl Chloride | Pyridine | DCM | 0 to RT | 2 - 4 | 90-98 |
Note: Yields are generally high for this robust reaction.
Caption: Workflow for N-acylation of this compound.
N-Sulfonylation of this compound
The introduction of a sulfonamide group can significantly impact the physicochemical properties of a molecule, such as its solubility and acidity.
Sulfonylation with Sulfonyl Chlorides
This is the most common method for the synthesis of N-sulfonylated pyrrolidines.[12]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as DCM, THF, or acetonitrile.
-
Add a base like triethylamine (1.5 eq.) or pyridine. For base-sensitive substrates, an inorganic base like Na₂CO₃ in a biphasic system can be used.[12]
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Table 5: Conditions for N-Sulfonylation
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tosyl Chloride | Pyridine | DCM | 0 to RT | 4 - 12 | 90-98 |
| Mesyl Chloride | TEA | THF | 0 to RT | 2 - 6 | 85-95 |
| 4-Nitrobenzenesulfonyl Chloride | Na₂CO₃ | Water/DCM | 0 to RT | 4 | 80-90 |
Note: Yields are typically high but can be affected by the steric hindrance of the sulfonyl chloride.[12]
Caption: Workflow for N-sulfonylation of this compound.
Microwave-Assisted N-Functionalization
Microwave irradiation can significantly accelerate reaction times for N-functionalization reactions.[13][14][15]
General Protocol for Microwave-Assisted N-Alkylation:
-
In a microwave-safe vial, combine this compound (1.0 eq.), the alkylating agent (e.g., an alkyl halide, 1.2 eq.), and a base (e.g., K₂CO₃ or DIPEA, 1.5 eq.) in a suitable solvent (e.g., DMF or acetonitrile).[14]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 75-120 °C) for a short period (e.g., 5-30 minutes).[14]
-
After cooling, work up the reaction as described in the conventional heating protocols.
This approach is often beneficial for reducing reaction times and improving yields, making it a valuable tool for rapid library synthesis in drug discovery.[15]
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. psychosocial.com [psychosocial.com]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficient One-Pot Microwave-Assisted Synthesis, Crystallographic, and Spectroscopic Characterization of Novel Antitumor and Antimicrobial (3E)-5-Hydroxy-1Isopropyl-3-[(5-Methyl-2-Thienyl)Methylene]-5-Phenylpyrrolidin-2-One | Azmy | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 14. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Phenylpyrrolidine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-phenylpyrrolidine and its derivatives as chiral ligands in transition metal-catalyzed reactions. The focus is on delivering practical, reproducible methodologies and key performance data for asymmetric synthesis, a critical tool in modern drug discovery and development.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in asymmetric catalysis, serving as the backbone for a wide array of successful ligands in both metal- and organocatalysis. The this compound moiety, in particular, offers a robust and sterically defined chiral environment that can effectively induce enantioselectivity in a variety of transition metal-catalyzed transformations. Its derivatives have been instrumental in the development of highly selective catalysts for key bond-forming reactions.
This document will focus on a representative application: the use of a C2-symmetric 2,5-diarylpyrrolidine-based phosphoramidite ligand in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate. This reaction is a benchmark for evaluating the effectiveness of chiral ligands in controlling enantioselectivity in C-C bond formation.
Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful and versatile method for the construction of stereogenic centers. The choice of chiral ligand is paramount in dictating the enantioselectivity of the product. Ligands derived from the this compound scaffold have demonstrated considerable success in this arena. Specifically, C2-symmetric 2,5-diarylpyrrolidines have been utilized to create highly effective phosphoramidite ligands for this transformation.[1]
Quantitative Data Summary
The following table summarizes the performance of a 2,5-diarylpyrrolidine-based phosphoramidite ligand in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | 2 | (R,R)-L1 | THF | 24 | 95 | 98 | [1] |
| 2 | 1 | (R,R)-L1 | CH2Cl2 | 12 | 92 | 97 | [1] |
| 3 | 2 | (S,S)-L1 | THF | 24 | 96 | 98 (S) | [1] |
Experimental Protocols
Synthesis of a Representative 2,5-Diarylpyrrolidine-Based Phosphoramidite Ligand ((R,R)-L1)
This protocol describes the synthesis of a chiral phosphoramidite ligand derived from (2R,5R)-2,5-diphenylpyrrolidine.
Materials:
-
(2R,5R)-2,5-diphenylpyrrolidine
-
Phosphorus trichloride (PCl₃)
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Hexane
Procedure:
-
Synthesis of the Phosphorochloridite: To a solution of (R)-BINOL (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.2 eq). To this solution, add phosphorus trichloride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the phosphorochloridite can be monitored by ³¹P NMR spectroscopy.
-
Ligand Formation: In a separate flask, dissolve (2R,5R)-2,5-diphenylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere. To this solution, add the freshly prepared phosphorochloridite solution from step 1 dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired phosphoramidite ligand (R,R)-L1 .
Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol details the general procedure for the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a palladium catalyst and the chiral phosphoramidite ligand (R,R)-L1 .
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (palladium allyl chloride dimer)
-
Chiral phosphoramidite ligand (R,R)-L1
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.01 eq) and the chiral ligand (R,R)-L1 (0.022 eq) to a dry Schlenk flask. Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) as the base, followed by a catalytic amount of potassium acetate (KOAc) (0.05 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for the time indicated in the data table (e.g., 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantioenriched product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Logical Workflow for Ligand Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of the chiral ligand to its application in the catalytic reaction and final product analysis.
Caption: Workflow for chiral ligand synthesis and its use in catalysis.
Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation
This diagram outlines the key steps in the catalytic cycle for the asymmetric allylic alkylation reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
References
Application of 2-Phenylpyrrolidine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-phenylpyrrolidine and its derivatives in pharmaceutical synthesis. This versatile chiral scaffold is a cornerstone in the development of a range of therapeutics, from targeted cancer treatments to agents for neurodegenerative disorders.
Introduction
This compound, a chiral cyclic amine, and its derivatives are pivotal building blocks in modern medicinal chemistry. Their rigid structure and the presence of a stereocenter make them invaluable as chiral auxiliaries and key structural motifs in a variety of active pharmaceutical ingredients (APIs). The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs, contributing to enhanced solubility and metabolic stability, and providing a key interaction point with biological targets.[1][2][3] This document will explore the application of this compound in the synthesis of specific pharmaceuticals and its role in asymmetric catalysis.
Application 1: Key Intermediate in the Synthesis of Larotrectinib
(R)-2-(2,5-difluorophenyl)pyrrolidine is a critical intermediate in the synthesis of Larotrectinib, a first-in-class, highly selective TRK inhibitor used for the treatment of solid tumors with an NTRK gene fusion.[4][5]
Signaling Pathway of Larotrectinib
Larotrectinib functions by inhibiting Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival. This oncogenic signaling is propagated through downstream pathways, primarily the MAPK, PI3K-AKT, and PLCγ pathways. Larotrectinib's targeted inhibition of the TRK kinase domain effectively blocks these signaling cascades, inducing tumor cell death.[4][6][7]
Synthetic Protocol for (R)-2-(2,5-difluorophenyl)pyrrolidine
A common route to this key intermediate involves the asymmetric reduction of a cyclic imine precursor. Below is a summarized protocol based on patented synthesis methods.
Experimental Workflow: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
Detailed Protocol:
Step 1: Synthesis of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate [6][8]
-
To a solution of 2,5-difluorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add isopropylmagnesium chloride (1.0-1.2 eq) dropwise at 0°C under an inert atmosphere. Stir the mixture for 1-3 hours at this temperature.
-
In a separate flask, dissolve N-Boc-2-pyrrolidinone (0.9 eq) in anhydrous THF.
-
Slowly add the N-Boc-2-pyrrolidinone solution to the prepared Grignard reagent at a temperature maintained below 10°C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole [6]
-
Dissolve the crude product from Step 1 in an organic solvent such as methanol or toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the cyclic imine.
Step 3: Asymmetric Reduction to (R)-2-(2,5-difluorophenyl)pyrrolidine [6][9][10]
This step is crucial for establishing the correct stereochemistry and can be achieved through various methods, including chemical and biocatalytic approaches.
-
Method A (Chemical Reduction): [6]
-
Dissolve the cyclic imine from Step 2 in an appropriate organic solvent (e.g., diethyl ether, THF).
-
Add a chiral acid (e.g., D-malic acid) to form a diastereomeric salt, which can facilitate stereoselective reduction.
-
Treat the mixture with a reducing agent such as an ammonia borane complex.
-
Work up the reaction to isolate the chiral amine. The enantiomeric excess can be enhanced through resolution techniques. A resolution with D-malic acid in 95% ethanol has been reported to yield (R)-2-(2,5-difluorophenyl)pyrrolidine with excellent enantiomeric excess (98.4% ee).[9]
-
-
Method B (Biocatalytic Reduction): [10]
-
Employ an (R)-selective imine reductase (IRED) enzyme in a buffered aqueous solution.
-
Add the cyclic imine substrate, a cofactor (e.g., NADH or NADPH), and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase).
-
Incubate the reaction at a controlled temperature and pH until completion.
-
Extract the product from the aqueous phase. This method can provide high enantioselectivity (>99% ee) and is a greener alternative to chemical reduction.
-
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| 1 | tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | ~80-90% | N/A | [6][8] |
| 2 | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | High | N/A | [6] |
| 3 | (R)-2-(2,5-difluorophenyl)pyrrolidine | 61.7% (after 3 cycles of resolution/racemization) | 98.4% | [9] |
| 3 (Biocatalytic) | (R)-2-(2,5-difluorophenyl)pyrrolidine | 60-80% | >99% | [10] |
Application 2: Chiral Auxiliary in Asymmetric Synthesis - The Corey-Bakshi-Shibata (CBS) Reduction
Derivatives of this compound, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, are widely used as chiral precursors for the synthesis of oxazaborolidine catalysts, commonly known as CBS catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[11][12]
Catalytic Cycle of the CBS Reduction
The CBS reduction involves the coordination of borane to the nitrogen of the oxazaborolidine catalyst, which then coordinates to the ketone. The hydride is delivered stereoselectively to one face of the ketone, dictated by the stereochemistry of the catalyst.[13]
Protocol for Asymmetric Reduction of Acetophenone
This protocol describes the in situ preparation of the CBS catalyst from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and its use in the asymmetric reduction of acetophenone.[14]
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Trimethyl borate
-
Borane-THF complex (1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq).
-
Add anhydrous THF, followed by trimethyl borate (0.055 eq). Stir the solution at room temperature for 30 minutes.
-
Add more anhydrous THF, followed by the borane-THF solution (1.0 eq).
-
Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF over a period of at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Add 1 M HCl and stir vigorously for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-CBS (in situ) | BH₃·THF | THF | 25 | 30 min | High | >95 | [14] |
| 1-(2-Naphthyl)ethanone | (S)-CBS | BH₃·THF | THF | 23 | 2 min | 95 | 96 | [15] |
| 1-Tetralone | (S)-CBS | BH₃·THF | THF | 23 | 2 min | 98 | 94 | [15] |
Application 3: Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
This compound derivatives are also integral to the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, making selective nNOS inhibitors promising therapeutic agents.[16]
Mechanism of Action of nNOS Inhibitors
nNOS catalyzes the production of nitric oxide (NO) from L-arginine. In pathological conditions, excessive NO can lead to cellular damage through the formation of reactive nitrogen species like peroxynitrite. nNOS inhibitors are designed to bind to the active site of the enzyme, competing with the natural substrate L-arginine, thereby reducing the production of NO.[16]
A series of trans-substituted pyrrolidinomethyl 2-aminopyridine derivatives have been developed as highly potent and selective nNOS inhibitors. The pyrrolidine scaffold provides a rigid framework for orienting key binding groups within the enzyme's active site.
Structure-Activity Relationship (SAR) of Pyrrolidine-Based nNOS Inhibitors
The following table summarizes the inhibitory activity of selected 2-aminopyridine derivatives incorporating a pyrrolidine moiety.
| Compound | R Group | nNOS Kᵢ (nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) | Reference |
| (±)-32 | 3-Fluorophenethyl | 1.8 | >1100 | 250 | [16] |
| (±)-34 | 3,5-Difluorophenethyl | 1.4 | >1400 | 170 | [16] |
| (3'R,4'R)-4 | 2-(3-Fluorophenethylamino)ethoxy | 12 | 167 | 125 | [16] |
The data indicates that small modifications to the substituent on the pyrrolidine side chain can significantly impact both potency and selectivity. This highlights the importance of the this compound scaffold as a versatile platform for fine-tuning the pharmacological properties of nNOS inhibitors.
Conclusion
This compound and its derivatives are indispensable tools in pharmaceutical synthesis. Their applications range from serving as crucial chiral building blocks for complex APIs like Larotrectinib to forming the basis of highly effective chiral catalysts for asymmetric reactions. The examples provided herein demonstrate the versatility and significance of this scaffold in developing modern therapeutics. Further exploration of novel derivatives of this compound will undoubtedly continue to yield new and improved drug candidates.
References
- 1. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 5. Preparation method of Larotrectinib and intermediate of Larotrectinib - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 7. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | 1218935-60-4 | Benchchem [benchchem.com]
- 8. Synthesis method of (R)-2-(2, 5-difluorophenyl) pyrrolidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 14. books.rsc.org [books.rsc.org]
- 15. york.ac.uk [york.ac.uk]
- 16. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Syntheses Involving 2-Phenylpyrrolidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of one-pot synthetic transformations catalyzed by 2-phenylpyrrolidine and its derivatives. These organocatalytic methods offer efficient and stereoselective routes to complex molecular architectures, which are of significant interest in pharmaceutical research and drug development. The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for laboratory implementation.
Introduction
This compound and its derivatives, particularly diarylprolinol silyl ethers, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. Their ability to activate substrates through the formation of transient iminium ions or enamines allows for the construction of chiral molecules with high levels of stereocontrol. One-pot cascade or domino reactions utilizing these catalysts are particularly advantageous as they enable the synthesis of complex products from simple starting materials in a single synthetic operation, thereby reducing waste, saving time, and improving overall efficiency.
This document details protocols for three distinct and synthetically valuable one-pot reactions:
-
Asymmetric Synthesis of Wieland-Miescher Ketone Analogs via a Domino Michael-Aldol Reaction.
-
Diastereoselective Synthesis of Spiro[pyrrolidine-3,3′-oxindoles] through a 1,3-Dipolar Cycloaddition.
-
Enantioselective Synthesis of Polysubstituted Piperidines via a One-Pot Aza-Diels-Alder/Iminium Cyclization Sequence.
Each section includes a summary of the reaction, a table with representative quantitative data, a detailed experimental protocol, and a Graphviz diagram illustrating the experimental workflow.
One-Pot Asymmetric Synthesis of Wieland-Miescher Ketone Analogs
The Wieland-Miescher ketone and its analogs are fundamental building blocks in the total synthesis of steroids and other terpenoids. The following protocol describes a one-pot, organocatalytic, asymmetric Robinson annulation, which proceeds through a domino Michael-Aldol reaction sequence to construct the bicyclic core. The catalyst of choice is a derivative of this compound, specifically (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine.
Data Presentation
| Entry | Aldehyde | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | Methyl vinyl ketone | 10 | DMF | 48 | 85 | 95 |
| 2 | Butanal | Methyl vinyl ketone | 10 | DMF | 48 | 82 | 93 |
| 3 | Isovaleraldehyde | Methyl vinyl ketone | 10 | DMF | 72 | 75 | 91 |
| 4 | Propanal | Ethyl vinyl ketone | 10 | DMF | 48 | 80 | 96 |
Experimental Protocol
Materials:
-
Appropriate α,β-unsaturated aldehyde (1.0 equiv)
-
Methyl vinyl ketone (1.2 equiv)
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 equiv)
-
Benzoic acid (0.1 equiv)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv), (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 mmol, 0.1 equiv), and benzoic acid (0.1 mmol, 0.1 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Wieland-Miescher ketone analog.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Workflow Diagram
One-Pot Diastereoselective Synthesis of Spiro[pyrrolidine-3,3′-oxindoles]
Spiro[pyrrolidine-3,3′-oxindoles] are privileged heterocyclic scaffolds found in numerous natural products and pharmaceutically active compounds. The following protocol describes a one-pot, three-component 1,3-dipolar cycloaddition reaction to construct this framework with high diastereoselectivity. The reaction utilizes an in-situ generated azomethine ylide from an isatin and an amino acid, which then reacts with a maleimide. While a simple amino acid like sarcosine can be used, this example demonstrates the principle which can be adapted for asymmetric variants using chiral catalysts. A general procedure for the diastereoselective synthesis is provided.[1]
Data Presentation
| Entry | Isatin (R¹) | Amino Acid | Maleimide (R²) | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | H | Sarcosine | N-phenylmaleimide | EtOH | 4 | 92 | >20:1 |
| 2 | 5-Br | Sarcosine | N-phenylmaleimide | EtOH | 4 | 95 | >20:1 |
| 3 | H | L-Proline | N-phenylmaleimide | EtOH | 6 | 88 | 15:1 |
| 4 | H | Sarcosine | N-ethylmaleimide | EtOH | 4 | 85 | >20:1 |
Experimental Protocol
Materials:
-
Isatin (1.0 equiv)
-
α-Amino acid (e.g., sarcosine) (1.2 equiv)
-
Maleimide derivative (1.2 equiv)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the isatin (0.5 mmol, 1.0 equiv), the α-amino acid (0.6 mmol, 1.2 equiv), and the maleimide derivative (0.6 mmol, 1.2 equiv) in ethanol or methanol (3 mL).[1]
-
Stir the reaction mixture vigorously at room temperature for 4 hours.[1]
-
A precipitate will form during the reaction. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 3 mL) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or methanol, or by flash column chromatography (eluent: petroleum ether/ethyl acetate mixture) to afford the pure spiro[pyrrolidine-3,3′-oxindole].[1]
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy.
Workflow Diagram
One-Pot Asymmetric Synthesis of Polysubstituted Piperidines
Piperidines are among the most common N-heterocyclic motifs in pharmaceuticals. This protocol describes an efficient one-pot synthesis of highly functionalized, chiral piperidine derivatives. The reaction proceeds via an organocatalyzed asymmetric aza-Diels-Alder reaction followed by an iminium ion-induced cyclization sequence. A diarylprolinol silyl ether is employed as the catalyst to ensure high stereoselectivity.[2]
Data Presentation
| Entry | Dienophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | d.r. |
| 1 | Acrolein | 2-Hydroxytetrahydropyran | 10 | CH₂Cl₂ | 24 | 92 | 98 | >20:1 |
| 2 | Crotonaldehyde | 2-Hydroxytetrahydropyran | 10 | CH₂Cl₂ | 24 | 90 | 97 | >20:1 |
| 3 | Cinnamaldehyde | 2-Hydroxytetrahydropyran | 10 | CH₂Cl₂ | 36 | 85 | 99 | >20:1 |
| 4 | Acrolein | 2-Hydroxypyrrolidine | 10 | CH₂Cl₂ | 24 | 88 | 96 | 19:1 |
Experimental Protocol
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Cyclic hemiaminal or lactol (e.g., 2-hydroxytetrahydropyran) (1.2 equiv)
-
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 equiv)
-
Benzoic acid (0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the diarylprolinol silyl ether catalyst (0.05 mmol, 0.1 equiv) and benzoic acid (0.1 mmol, 0.2 equiv).
-
Add anhydrous dichloromethane (CH₂Cl₂, 1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the solution to -20 °C.
-
Add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv) followed by the cyclic hemiaminal or lactol (0.6 mmol, 1.2 equiv).
-
Stir the reaction at -20 °C for 24-36 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (5 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to yield the polysubstituted piperidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Workflow Diagram
References
- 1. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioslectivity in 2-Phenylpyrrolidine Catalysis
Welcome to the technical support center for 2-Phenylpyrrolidine catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound catalysis in asymmetric reactions?
A1: this compound and its derivatives typically act as organocatalysts through an enamine-based mechanism, similar to L-proline. The pyrrolidine nitrogen forms a nucleophilic chiral enamine with a carbonyl donor (e.g., a ketone or aldehyde). This enamine then attacks an electrophilic acceptor. The stereochemical outcome of the product is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the this compound catalyst.
Q2: I am observing very low or no enantioselectivity. What are the first things I should check?
A2: When encountering poor enantioselectivity, a systematic check of your starting materials and reaction setup is crucial. Begin with these fundamental verifications:
-
Catalyst Purity: Ensure the this compound catalyst is of high chemical and enantiomeric purity. Impurities can lead to non-selective background reactions.
-
Reagent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can disrupt the catalytic cycle.
-
Reaction Conditions: Confirm the precise control and consistency of the reaction temperature, concentration, and stirring, as these parameters significantly influence enantioselectivity.
-
Moisture and Air: While many organocatalytic reactions are robust, excessive moisture can sometimes negatively affect performance. Ensure your solvent and reagents are appropriately dried if the protocol requires it.[1]
Q3: How critical is the structure of the pyrrolidine catalyst to enantioselectivity?
A3: The structure of the pyrrolidine catalyst is a primary determinant of enantioselectivity. Modifications to the pyrrolidine ring, especially at positions that create a more defined chiral pocket, can significantly enhance stereochemical control. For example, the introduction of bulky substituents can create a more effective chiral environment.[2] Diarylprolinol silyl ethers, which are derivatives of the pyrrolidine scaffold, are highly efficient organocatalysts in a variety of chemical transformations due to their well-defined chiral pocket.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
Low enantiomeric excess is a common challenge in asymmetric catalysis. This guide provides a systematic approach to troubleshooting this issue in reactions catalyzed by this compound and its derivatives.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Step-by-Step Guidance:
-
Verify Purity: As a first step, always re-verify the purity of your catalyst and reagents. Impurities can have a significant detrimental effect on enantioselectivity.
-
Confirm Conditions: Double-check that the reaction temperature, concentration, and stirring rate are consistent with the established protocol.
-
Solvent Screening: The choice of solvent is critical as it influences the stability and conformation of the transition state. A screening of various solvents with different polarities is highly recommended.
-
Temperature Optimization: Lowering the reaction temperature often leads to a more ordered transition state and, consequently, higher enantiomeric excess. However, this may come at the cost of a slower reaction rate.
-
Catalyst Loading: The optimal catalyst loading can vary. While higher loading might increase the reaction rate, it doesn't always improve enantioselectivity. It is advisable to screen catalyst loading, typically from 1 to 20 mol%.[3]
-
Additives: The use of additives like weak acids or bases can significantly impact the reaction. For instance, a Brønsted acid can activate the electrophile, while a weak base can facilitate the formation of the enamine intermediate.[3]
-
Substrate Effects: Be aware that organocatalysis can be highly sensitive to the steric and electronic properties of the substrates. Minor changes in the substrate structure can lead to substantial differences in enantioselectivity.[1]
Data Presentation
The following tables summarize quantitative data illustrating the impact of various reaction parameters on enantioselectivity in pyrrolidine-catalyzed reactions.
Table 1: Effect of Solvent on Enantioselectivity in Proline-Catalyzed Aldol Reactions
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) |
| DMSO | Room Temperature | 30 | 96 |
| CH3CN | Room Temperature | 30 | 76 |
| THF | Room Temperature | 30 | 60 |
| Acetone | Room Temperature | 30 | >99 |
| Uncatalyzed | Room Temperature | 0 | 0 |
Table 2: Effect of Temperature on Enantioselectivity in an Aldol Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| L-proline | Acetone | 25 | 68 | 71 |
| L-proline | Acetone | 4 | 55 | 82 |
| L-proline | Acetone | -25 | 15 | 96 |
Table 3: Effect of Catalyst Loading on an Aldol Reaction
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | DCE/H2O | 4 | 75 | 99 |
| 2 | DCE/H2O | 4 | 95 | 99 |
| 5 | DCE/H2O | 4 | 96 | 99 |
| 10 | DCE/H2O | 4 | 97 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol provides a general starting point for an asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a this compound derivative.
Workflow for Asymmetric Aldol Reaction
Caption: Experimental workflow for a typical asymmetric aldol reaction.
Procedure:
-
To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL), add the ketone (5.0 mmol, 10.0 equiv).
-
Add the this compound catalyst (e.g., (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination for the Synthesis of 2-Substituted Arylpyrrolidines
This method is effective for producing a range of chiral 2-substituted arylpyrrolidines with high yields and enantioselectivities.[3]
Materials:
-
tert-butyl (4-oxo-4-arylbutyl)carbamate substrate
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral ferrocene diphosphine ligand (e.g., (R,R)-f-SPIROPHOS)
-
Iodine (I₂)
-
Acetic Acid (AcOH)
-
Toluene (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, prepare a mixture of the tert-butyl (4-oxo-4-arylbutyl)carbamate substrate, [Ir(COD)Cl]₂, and the chiral ligand in toluene.
-
Introduce additives such as iodine and acetic acid to the mixture.
-
Transfer the reaction vessel to an autoclave and charge it with hydrogen gas to the desired pressure.
-
Stir the reaction at a specified temperature for a set duration (e.g., 24-48 hours).
-
Upon completion, cool the reaction mixture and release the pressure.
-
The enantiomeric excess of the 2-substituted arylpyrrolidine product can be determined by chiral HPLC analysis.
Signaling Pathways and Catalytic Cycles
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The following diagram illustrates the generally accepted catalytic cycle for proline-catalyzed aldol reactions, which is analogous to the mechanism for this compound catalysts.
Caption: Catalytic cycle for a this compound-catalyzed aldol reaction.
This cycle highlights the key intermediates, the chiral enamine, which is responsible for the stereochemical control of the reaction. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions to improve enantioselectivity.
References
Technical Support Center: Troubleshooting Low Yield in 2-Phenylpyrrolidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of 2-Phenylpyrrolidine, a critical building block in many pharmaceutical compounds. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you diagnose and resolve low-yield issues in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes to this compound, and what are the expected yields?
A1: Several methods are available for the synthesis of this compound, each with its own advantages and expected yield ranges. The choice of method often depends on the desired stereochemistry, available starting materials, and scalability. Below is a summary of common synthetic routes.
Q2: My reaction has a low yield. What are the general causes I should investigate first?
A2: Low yields in the synthesis of this compound can often be attributed to a few common factors. Before delving into method-specific issues, it is prudent to assess the following:
-
Reagent Quality: Ensure that all starting materials, reagents, and solvents are of high purity and anhydrous where required. The quality of reagents like Grignard reagents can be particularly crucial.
-
Reaction Conditions: Small deviations in temperature, reaction time, or atmosphere can significantly impact the yield. Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if air- or moisture-sensitive reagents are used.
-
Work-up Procedure: Product loss during aqueous extraction is a common issue, especially if the product has some water solubility. Ensure the pH is optimized for extraction and consider multiple extractions to maximize recovery.
Q3: I see multiple spots on my TLC, indicating side products. What are the likely impurities in my this compound synthesis?
A3: The nature of the impurities will depend on the specific synthetic route. For instance, in syntheses involving the alkylation of a precursor, potential byproducts can include unreacted starting material or products of bis-alkylation. If a reduction step is involved, over-reduced products might be present. For example, in the synthesis of a related compound, 2-Phenyl-2-pyrrolidin-1-ylacetamide, via alkylation with 1,4-dibromobutane, unreacted phenylacetamide and bis-alkylation products are potential impurities.[1]
Q4: How can I minimize the formation of these side products?
A4: Minimizing side product formation often involves careful control of the reaction conditions. Key strategies include:
-
Control of Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion and consume the limiting reagent. However, a large excess should be avoided as it can lead to other side reactions.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. Some side reactions, like elimination, are more prevalent at higher temperatures.
-
Slow Addition: Adding a reactive electrophile slowly to the reaction mixture can help maintain a low concentration of it, thereby reducing the likelihood of side reactions.[1]
Q5: I am losing a significant amount of product during purification. What are some common pitfalls?
A5: Product loss during purification is a frequent cause of low isolated yields. For this compound, which has some water solubility, significant loss can occur during aqueous work-up. It is advisable to perform multiple extractions with an appropriate organic solvent to maximize recovery. During column chromatography, tailing of the product on silica gel can also lead to lower isolated yields. Careful selection of the eluent system is important.
Q6: My enantioselectivity is low in my asymmetric synthesis of this compound. What could be the problem?
A6: Low enantioselectivity in asymmetric reactions can be a complex issue. Some common factors to investigate include:
-
Catalyst Quality: The purity and activity of the chiral catalyst are paramount. Ensure the catalyst has not degraded and is handled under the appropriate conditions.
-
Solvent Effects: The solvent can have a profound impact on enantioselectivity. Ensure the solvent is of high purity and anhydrous if necessary.
-
Temperature: Enantioselectivity is often highly temperature-dependent. Precise temperature control is critical.
Data Presentation
Table 1: Comparison of Common Synthetic Routes to this compound
| Synthetic Method | Key Reagents | Typical Yield (%) | Enantioselectivity (ee, %) | Advantages | Disadvantages |
| Intramolecular Reductive Amination | tert-butyl (4-oxo-4-phenylbutyl)carbamate, Iridium catalyst, Chiral ligand, H₂ | 98%[2] | 90%[2] | High yield and enantioselectivity. | Requires specialized catalyst and high-pressure hydrogenation. |
| Reduction of 2-Phenyl-1-pyrroline | 2-Phenyl-1-pyrroline, NaBH₄ or H₂/Catalyst | Good to excellent | Not applicable (for racemic) | Readily available starting material. | The synthesis of the pyrroline precursor is an additional step. |
| Biocatalytic Asymmetric Synthesis | 4-chloro-1-phenylbutan-1-one, Transaminase, Isopropylamine | 10-90%[3] | >95%[3] | High enantioselectivity, environmentally friendly. | Yield can be variable and substrate-dependent. |
| Addition of Grignard Reagent | γ-chlorinated N-tert-butanesulfinyl imine, Phenylmagnesium bromide | High | High diastereoselectivity | General and efficient for a range of substituted pyrrolidines. | Requires a chiral auxiliary and careful handling of Grignard reagents. |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Phenylpyrrolidine via Reduction of (R)-5-Phenylpyrrolidin-2-one
This protocol describes the synthesis of (R)-2-Phenylpyrrolidine by the reduction of the corresponding lactam using lithium aluminum hydride.
Methodology:
-
Dissolve (R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol) in anhydrous tetrahydrofuran (800 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to -5 to 5 °C using an ice-salt bath.
-
Slowly add lithium aluminum hydride (23.6 g, 0.62 mol) in portions, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly adding water (23.6 g) while maintaining the temperature between -5 and 5 °C.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash them with tetrahydrofuran.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation to yield (R)-2-Phenylpyrrolidine as a colorless oil (yield: 81%).[2]
Protocol 2: Synthesis of this compound via Intramolecular Reductive Amination
This protocol provides a general procedure for the asymmetric synthesis of 2-arylpyrrolidines, which can be adapted for this compound, using an iridium catalyst.[2]
Methodology:
-
In a glovebox, combine tert-butyl (4-oxo-4-phenylbutyl)carbamate, [Ir(COD)Cl]₂, and a suitable chiral ferrocene diphosphine ligand (e.g., (R,R)-f-SPIROPHOS) in anhydrous toluene.
-
Add iodine (I₂) and acetic acid (AcOH) to the mixture.
-
Transfer the reaction vessel to an autoclave.
-
Charge the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction at the specified temperature for 24-48 hours.
-
Upon completion, cool the reaction mixture and carefully release the pressure.
-
The N-Boc protected this compound can be isolated and purified using standard techniques such as column chromatography.
-
The Boc protecting group can be removed under acidic conditions to yield this compound.
Troubleshooting Signaling Pathways and Logical Relationships
References
Technical Support Center: Optimization of 2-Phenylpyrrolidine Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-phenylpyrrolidine catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks to perform when observing low or no enantioselectivity in a reaction catalyzed by a this compound derivative?
A1: When faced with poor enantioselectivity, a systematic verification of your starting materials and reaction setup is crucial. Begin with these fundamental checks:
-
Catalyst Purity and Integrity: Ensure the this compound catalyst is of high chemical and enantiomeric purity. Impurities can lead to competing, non-selective background reactions.[1] Any significant discoloration may indicate degradation.[1]
-
Reagent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1]
-
Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols.[1]
-
Moisture and Air: While many organocatalytic reactions are robust, excessive moisture can negatively impact performance. Ensure your solvent and reagents are appropriately dried if the specific protocol requires it.[1]
Q2: My initial checks on catalyst and reagent purity are fine, but the enantioselectivity is still low. What should I investigate next?
A2: If the initial checks do not resolve the issue, the next step is to systematically investigate the reaction parameters. Small changes in the structure of the reactants can lead to significant differences in enantioselectivity.[1] Consider the following:
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state. Experiment with a range of both polar and non-polar solvents.
-
Temperature: Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between diastereomeric transition states.[2]
-
Catalyst Loading: Vary the catalyst loading to determine the optimal concentration for your specific reaction.
-
Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity.
Q3: I am experiencing low product yield. What are the common troubleshooting steps?
A3: Low product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Deactivation: Ensure the catalyst is not degraded. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon).[3] Consider using a fresh batch of catalyst.[3]
-
Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal. A systematic optimization of these parameters is often necessary.[3] Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal reaction time and prevent product decomposition.[3]
-
Poor Substrate Reactivity: The chosen substrate may not be suitable for the catalytic system.[3] Modifying the substrate by introducing activating groups can sometimes improve reactivity.[3]
-
Workup and Purification: Product loss can occur during extraction and purification steps. Ensure efficient extraction and use appropriate purification techniques to minimize losses.[4]
Troubleshooting Guides
Low Diastereoselectivity
A low diastereomeric ratio suggests that the energy difference between the competing transition states is small.[2] To improve the diastereomeric ratio, consider the following:
-
Lower the Reaction Temperature: This can amplify the small energy differences between the diastereomeric transition states.[2]
-
Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. Experiment with both polar and non-polar solvents.[2]
-
Vary the Catalyst/Reagent: If applicable, screen different catalysts or reagents. The steric bulk and electronic properties of the catalyst can significantly influence diastereoselectivity.[2]
-
Check Reagent Purity: Impurities, especially water, can interfere with catalysis and reduce selectivity.[2]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield and selectivity of reactions catalyzed by this compound derivatives, based on literature data.
Table 1: Effect of Solvent on a Michael Addition Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 75 | 85 |
| 2 | THF | 82 | 88 |
| 3 | CH2Cl2 | 65 | 70 |
| 4 | Dioxane | 88 | 92 |
| 5 | Acetone | 50 | 65 |
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 90 | 85 |
| 2 | 0 | 88 | 92 |
| 3 | -20 | 85 | 95 |
| 4 | -40 | 80 | >99 |
Experimental Protocols
General Procedure for an Asymmetric Michael Addition
To a stirred solution of the this compound catalyst (10 mol%) in the desired solvent (2.0 mL) at the specified temperature, the aldehyde (1.2 mmol) is added. After stirring for 10 minutes, the nitroalkene (1.0 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Visualizations
Experimental Workflow for Reaction Optimization
Caption: A typical workflow for optimizing a this compound catalyzed reaction.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in catalysis.
References
Technical Support Center: Purification of 2-Phenylpyrrolidine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 2-phenylpyrrolidine and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
Question: I am experiencing a significantly low yield of this compound after my purification protocol. What are the potential causes and how can I improve my recovery?
Answer: Low yield can be attributed to several factors throughout the purification process. Here are some common causes and recommended actions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Before starting the purification, ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product Loss During Workup | This compound has some water solubility, especially in its protonated form. When performing aqueous washes, minimize the volume of the aqueous phase and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
| Suboptimal Chromatography Conditions | If using flash column chromatography, ensure the solvent system is optimized. A mobile phase that is too polar can cause the product to elute too quickly with impurities, leading to the loss of product in mixed fractions. Conversely, a solvent system that is not polar enough may result in the product not eluting from the column at all. |
| Improper Crystallization Technique | During recrystallization, using too much solvent will result in a low yield as a significant portion of the product will remain in the mother liquor. Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cooling the solution too rapidly can also lead to the formation of fine crystals that are difficult to filter, resulting in product loss. |
| Product Volatility | This compound has a relatively low boiling point. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal, as this can lead to loss of the product through evaporation. |
Product Discoloration
Question: My purified this compound is a yellow or brown oil/solid, but I expect a colorless product. What is causing this discoloration?
Answer: Discoloration is a common issue and is typically due to the presence of impurities.
| Potential Cause | Recommended Action |
| Oxidation | Amines, including this compound, can be susceptible to air oxidation, which can form colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. |
| Residual Acidic/Basic Impurities | Trace amounts of acid or base from the workup can sometimes lead to the formation of colored salts or degradation products. Ensure thorough washing to remove these impurities. |
| Formation of Chromophoric Byproducts | Certain side reactions during the synthesis can generate colored byproducts. If the discoloration persists after initial purification, a charcoal treatment during recrystallization may be effective. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Chromatography Issues
Question: I'm facing challenges with the flash column chromatography purification of my this compound. What are some common problems and solutions?
Answer:
| Observed Issue | Potential Cause | Recommended Action |
| Streaking/Tailing on TLC and Column | This compound is a basic amine and can interact strongly with the acidic silica gel, leading to streaking.[1][2][3] | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[1][2] This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Poor Separation of Impurities | The chosen solvent system may not have the optimal polarity to resolve the product from closely eluting impurities. | Optimize the solvent system using TLC. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation. |
| Product Not Eluting from the Column | The eluent may not be polar enough to displace the basic this compound from the silica gel. | Gradually increase the polarity of the eluent. If a hexane/ethyl acetate system is being used, increasing the proportion of ethyl acetate should facilitate elution. In some cases, a small amount of a more polar solvent like methanol may be required. |
Crystallization Problems
Question: I am having trouble crystallizing my this compound. It either remains an oil or does not precipitate.
Answer: Crystallization can be a challenging step. Here are some common issues and how to address them:
| Observed Issue | Potential Cause | Recommended Action |
| "Oiling Out" Instead of Crystallizing | The compound is separating from the solution as a liquid phase instead of a solid.[4][5][6][7] This can happen if the melting point of the compound (or an impure mixture) is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too quickly.[8] | * Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.[8] Insulating the flask can help. * Solvent Choice: Try a solvent with a lower boiling point. * Reduce Concentration: Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.[8] * Seed Crystals: If available, add a small seed crystal of pure this compound to induce crystallization. |
| No Crystal Formation | The solution may be too dilute, or it may be supersaturated without nucleation sites. | * Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration.[8] * Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal is also highly effective. * Change Solvent System: The chosen solvent may be too good a solvent for the compound at all temperatures. Try a different solvent or a co-solvent system where the compound is less soluble at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via LiAlH₄ reduction of 5-phenyl-2-pyrrolidinone?
A1: The most common impurities include:
-
Unreacted Starting Material: Residual 5-phenyl-2-pyrrolidinone.
-
Over-reduction Products: While less common for this specific reduction, strong reducing agents like LiAlH₄ can sometimes lead to the formation of other reduced species.
-
Ring-Opened Byproducts: Under certain conditions, the pyrrolidine ring could potentially open.
-
Inorganic Salts: Aluminum salts are formed during the quenching of the LiAlH₄ reaction and must be thoroughly removed during the workup.
Q2: What is a good starting solvent system for flash chromatography of this compound?
A2: A good starting point for normal-phase flash chromatography on silica gel is a mixture of hexanes (or heptane) and ethyl acetate. A typical starting gradient could be from 5% to 30% ethyl acetate in hexanes. Due to the basic nature of this compound, adding 0.5-1% triethylamine to the eluent is highly recommended to prevent streaking and improve separation.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. The boiling point of this compound is relatively low, so care must be taken to avoid product loss.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric excess (ee).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities present. Quantitative NMR (qNMR) can be used for accurate purity determination.[9]
Q5: My this compound appears to be degrading upon storage. What are the recommended storage conditions?
A5: this compound, being an amine, can be sensitive to air and light. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place, such as a refrigerator.
Data Presentation
The following table summarizes typical yields and purity levels that can be expected for the purification of 2-arylpyrrolidines, which are close analogs of this compound.
| Purification Method | Compound | Starting Purity | Final Purity | Yield | Reference |
| Flash Chromatography | Linalool (for reference) | ~80% | 97-99% | 95-97% | [5] |
| Recrystallization | N-phenylpyrrolidine-1-carbothioamide | Crude | High | ~80% | [9] |
| Tosylate Salt Precipitation | (R)-2-(p-chlorophenyl)pyrrolidine | Crude | 95% (NMR purity) | 84% (isolated yield) | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific reaction mixture.
-
Sample Preparation: After the reaction workup, concentrate the crude this compound under reduced pressure. Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% triethylamine). Pour the slurry into the chromatography column and allow it to pack under gentle pressure.
-
Sample Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexanes with 1% triethylamine) to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
Formation of a salt can often facilitate the crystallization of amines.
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, or ethanol/water mixtures) at room and elevated temperatures. The ideal solvent will dissolve the salt when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot recrystallization solvent to the crude salt to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
-
Liberation of the Free Amine (Optional): If the free amine is required, the purified hydrochloride salt can be dissolved in water and treated with a base (e.g., NaOH solution) until the pH is basic. The free amine can then be extracted with an organic solvent (e.g., dichloromethane), and the organic layer dried and concentrated.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for this compound purification.
References
- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rega.kuleuven.be [rega.kuleuven.be]
- 3. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization [ouci.dntb.gov.ua]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization [agris.fao.org]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Diastereoselectivity in 2-Substituted Pyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling diastereoselectivity in the synthesis of 2-substituted pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the synthesis of 2-substituted pyrrolidines?
A1: Diastereoselectivity in the synthesis of 2-substituted pyrrolidines is primarily governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or during an intramolecular cyclization. Key factors include:
-
Substrate Control: Existing stereocenters on the pyrrolidine precursor dictate the preferred trajectory of attack, as bulky substituents will sterically hinder one face of the molecule.[1]
-
Reagent/Catalyst Control: The choice of catalysts (e.g., Lewis acids, enzymes), reducing agents, or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer.[1] For instance, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary.
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways. Lower temperatures often enhance selectivity.[1]
Q2: How can I improve a low diastereomeric ratio (d.r.) in my reaction?
A2: A low diastereomeric ratio indicates that the energy difference between the competing transition states is small. To improve the d.r., consider the following troubleshooting steps:[1]
-
Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states, often leading to improved selectivity.[1]
-
Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. It is advisable to experiment with both polar and non-polar solvents.[1]
-
Check Reagent Purity: Impurities, especially water, can interfere with catalysis (e.g., by Lewis acids) and reduce selectivity.[1]
-
Modify the Catalyst or Auxiliary: If using a catalyst or a chiral auxiliary, consider switching to one with different steric or electronic properties.
Q3: What is the role of a chiral auxiliary in diastereoselective pyrrolidine synthesis?
A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. In pyrrolidine synthesis, a chiral auxiliary is attached to the starting material to create a chiral environment that directs the approach of reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer.[2] After the desired stereocenter is set, the auxiliary is removed. An effective chiral auxiliary should provide high facial discrimination and be easily attached and removed under mild conditions.[3]
Q4: Can biocatalysis be used to control stereoselectivity in pyrrolidine synthesis?
A4: Yes, biocatalysis is an emerging and powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines. Enzymes like transaminases can be used to convert prochiral starting materials, such as ω-chloroketones, into enantiomerically pure pyrrolidines with high yields and excellent enantiomeric excess.[4] This approach offers access to both enantiomers by selecting the appropriate enzyme.[4]
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in a Multi-Component Reaction
-
Problem: A one-pot, three-component reaction to synthesize a polysubstituted pyrrolidine results in a nearly 1:1 mixture of diastereomers.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C, then warm to 23 °C).[1]
-
Optimize the Catalyst: If a Lewis acid catalyst is used, screen other Lewis acids with varying steric bulk and acidity.
-
Modify the Nucleophile: If possible, modify the nucleophile. For instance, in certain systems, allyltributylstannane can provide higher diastereoselectivity than allyltrimethylsilane.[1] The structure of the nucleophile affects the steric interactions in the transition state.[1]
-
Solvent Screening: Evaluate a range of solvents with different polarities.
-
Guide 2: Unfavorable cis/trans Ratio in Reductive Aminations/Cyclizations
-
Problem: A reductive amination followed by cyclization to form a 2-substituted pyrrolidine yields the wrong diastereomer or a poor ratio.[1]
-
Troubleshooting Steps:
-
Change the Reducing Agent: The choice of reducing agent is critical. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1] The steric bulk and coordination properties of the hydride source determine the face from which the reduction of the imine or iminium intermediate occurs.[1]
-
Control the N-Substituent: The nature of the nitrogen-protecting group can significantly influence the stereochemical outcome of the cyclization.
-
Temperature Optimization: As with other diastereoselective reactions, lowering the temperature can improve the selectivity.
-
Quantitative Data Summary
Table 1: Effect of Reducing Agent on Diastereoselectivity
| Precursor Type | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| N-tert-butanesulfinyl imine | LiBHEt₃ | 99:1 | [1] |
| N-tert-butanesulfinyl imine | DIBAL-H/LiHMDS | 1:99 | [1] |
Table 2: Diastereoselectivity in Organocatalytic Cascade Reactions
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Proline Derivative | CH₂Cl₂ | 25 | >20:1 | [3] |
| Diarylprolinol Silyl Ether | Toluene | -20 | 15:1 | [5] |
Key Experimental Protocols
Protocol 1: Yb(OTf)₃-Catalyzed Three-Component Synthesis of cis-2,5-Disubstituted Pyrrolidines [1]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv), primary amine (1.0 equiv), and Yb(OTf)₃ (10 mol%) in a suitable solvent like toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the pyrrolidine product. The major diastereomer typically exhibits a cis relationship between the C2 and C5 substituents.[1]
Protocol 2: Multicomponent Synthesis of Highly Substituted Pyrrolidines [1]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.[1]
Visualizations
Caption: A systematic workflow for troubleshooting poor diastereoselectivity.
References
Technical Support Center: 2-Phenylpyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenylpyrrolidine. It is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory-scale methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of a 1,4-dicarbonyl compound, such as 4-oxo-4-phenylbutanoic acid or its ester derivative, with ammonia or an ammonia source, followed by reduction of the intermediate imine or enamine.
-
Reduction of 5-Phenyl-2-pyrrolidinone: This method utilizes a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to reduce the lactam functionality to the corresponding amine.
Q2: I am experiencing very low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions. Key areas to investigate are:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry, especially for moisture-sensitive reactions like those involving LiAlH₄.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry are critical. For instance, in reductive amination, the pH of the reaction medium can significantly influence the formation of the imine intermediate and the subsequent reduction.
-
Workup Procedure: Product loss can occur during extraction and purification steps. Ensure the pH is adjusted correctly to have the product in its free base form for efficient extraction into organic solvents.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproducts requires careful control of reaction conditions. For reductive amination, the choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine over the ketone, reducing the formation of the corresponding alcohol byproduct.[1] In the case of LiAlH₄ reductions, inverse addition (adding the hydride to the lactam solution) can sometimes improve selectivity and reduce side reactions.[2]
Q4: My product appears to be a racemic mixture. How can I achieve an enantiomerically enriched product?
A4: If you are starting with achiral precursors, the product will be racemic. To obtain an enantiomerically enriched product, you can either:
-
Use a chiral starting material: For example, starting from an enantiomerically pure amino acid derivative.
-
Employ a chiral catalyst or auxiliary: Asymmetric synthesis methods often utilize chiral catalysts or auxiliaries to induce stereoselectivity.
-
Perform a chiral resolution: The racemic mixture can be separated into its constituent enantiomers using techniques like diastereomeric salt formation with a chiral resolving agent or chiral chromatography.
Troubleshooting Guides
Issue 1: Low Yield and/or Multiple Spots on TLC in Reductive Amination
Question: My reductive amination of 4-oxo-4-phenylbutanoic acid is giving a low yield of this compound, and the TLC of the crude product shows multiple spots. What are the potential side reactions and how can I mitigate them?
Answer:
Several side reactions can occur during the reductive amination synthesis of this compound, leading to low yields and impurities.
Common Side Reactions:
-
Over-alkylation: The newly formed this compound can react with the starting keto-acid or its imine intermediate, leading to the formation of dimeric or polymeric byproducts. This is more prevalent with less sterically hindered amines.
-
Alcohol Formation: The reducing agent can reduce the ketone functionality of the starting material to a hydroxyl group, forming 4-hydroxy-4-phenylbutanoic acid derivatives. This is more likely with less selective reducing agents like sodium borohydride.[1]
-
Enamine Formation and Polymerization: The intermediate imine can tautomerize to an enamine, which can be less reactive towards reduction or may undergo polymerization.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation. | Optimize the pH of the reaction mixture (typically weakly acidic, pH 4-6) to favor imine formation. The use of a dehydrating agent like molecular sieves can also drive the equilibrium towards the imine. |
| Inefficient reduction of the imine. | Use a more effective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective and selective for imines.[1] | |
| Over-alkylation. | Use a slow addition of the reducing agent to keep the concentration of the newly formed amine low. Running the reaction at a lower concentration may also help. | |
| Multiple Spots on TLC | Presence of starting material. | Increase the reaction time or temperature (with caution, as this may promote side reactions). Ensure stoichiometric amounts of the amine source and reducing agent are used. |
| Formation of alcohol byproduct. | Use a more selective reducing agent like NaBH₃CN, which is less likely to reduce the ketone starting material.[1] | |
| Formation of over-alkylated products. | Analyze the byproducts by LC-MS to confirm their identity. If over-alkylation is confirmed, employ the mitigation strategies mentioned above. |
Issue 2: Incomplete Reaction or Formation of Byproducts in the Reduction of 5-Phenyl-2-pyrrolidinone with LiAlH₄
Question: My LiAlH₄ reduction of 5-phenyl-2-pyrrolidinone is sluggish, and I'm observing byproducts. How can I improve the conversion and minimize side reactions?
Answer:
The reduction of lactams with LiAlH₄ is a powerful transformation, but it can be prone to side reactions if not performed carefully.
Common Side Reactions:
-
Partial Reduction: Incomplete reduction can lead to the formation of carbinolamine intermediates which may be stable or revert to the starting lactam upon workup.
-
Hydrolysis of Starting Material or Product: LiAlH₄ reacts violently with water. Any moisture in the reaction will consume the reagent and can lead to the hydrolysis of the lactam or the product amine.[2]
-
Formation of Aluminum Complexes: The product amine can form stable complexes with aluminum salts, making the workup and isolation challenging and potentially leading to lower isolated yields.[2]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Deactivated LiAlH₄. | Use a fresh, unopened bottle of LiAlH₄ or test the activity of the existing reagent. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Insufficient amount of LiAlH₄. | Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction. | |
| Low reaction temperature. | While the reaction is often started at 0 °C for safety, it may require refluxing in an ethereal solvent like THF for completion. | |
| Formation of Byproducts | Presence of moisture. | Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. |
| Difficult Workup | Formation of gelatinous aluminum salts. | A careful workup procedure is crucial. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This helps to precipitate granular aluminum salts that are easier to filter off. |
Experimental Protocols
Protocol 1: Reductive Amination of Ethyl 4-oxo-4-phenylbutanoate
Materials:
-
Ethyl 4-oxo-4-phenylbutanoate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-oxo-4-phenylbutanoate and a 3-5 fold excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) in portions, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding 1M HCl until the gas evolution ceases.
-
Make the solution basic (pH > 10) by adding 2M NaOH.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Reduction of 5-Phenyl-2-pyrrolidinone with LiAlH₄
Materials:
-
5-Phenyl-2-pyrrolidinone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (2 equivalents) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-phenyl-2-pyrrolidinone in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). A common ratio is x mL of water for x g of LiAlH₄, followed by x mL of 15% NaOH, and then 3x mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Typical Yields and Major Side Products in this compound Synthesis
| Synthetic Route | Reducing Agent | Typical Yield of this compound | Major Side Product(s) | Notes |
| Reductive Amination of 4-oxo-4-phenylbutanoic acid derivative | NaBH₃CN | 60-80% | 4-Hydroxy-4-phenylbutanoic acid derivative | Yields are highly dependent on reaction conditions. |
| Reduction of 5-Phenyl-2-pyrrolidinone | LiAlH₄ | 70-90% | Unreacted starting material, hydrolysis products | Requires strictly anhydrous conditions. |
Note: The yields presented are approximate and can vary significantly based on the specific reaction conditions, scale, and purification method.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Logical workflow for troubleshooting low yields in this compound synthesis.
References
Catalyst deactivation and regeneration in pyrrolidine catalysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the deactivation and regeneration of pyrrolidine-based catalysts. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in pyrrolidine catalysis?
A1: Deactivation of heterogeneous catalysts, including those based on pyrrolidine, is an inevitable process that diminishes catalytic activity and selectivity over time.[1][2] The primary causes of deactivation can be categorized into three main types: chemical, thermal, and mechanical.[1]
-
Poisoning: This is a chemical deactivation where compounds in the reaction feed strongly adsorb to the active sites of the catalyst, rendering them inactive.[3] Common poisons for metal-based catalysts (often used in conjunction with pyrrolidine) include compounds containing sulfur, halides, phosphorus, and nitrogen heterocycles.[3] In some cases, the reaction products themselves, such as pyrroles formed from the dehydrogenation of pyrrolidines, can act as poisons to certain catalysts like B(C₆F₅)₃.[4][5]
-
Fouling: This occurs when the catalyst surface is physically blocked by the deposition of substances like carbon or coke, which are byproducts of reactions involving hydrocarbons.[1][6] This blockage prevents reactants from reaching the active sites.[6]
-
Thermal Degradation (Sintering): High reaction temperatures can cause irreversible changes to the catalyst's structure.[1] This can involve the loss of catalytic surface area due to the growth of metal crystals or the collapse of the support material, a process known as sintering.[6]
-
Leaching: In supported catalysts, the active pyrrolidine moiety or the metal component can detach from the support and dissolve into the reaction medium. This leads to a loss of active sites from the solid catalyst.
Q2: My reaction yield is consistently low or has dropped significantly. How do I know if catalyst deactivation is the cause?
A2: A consistent or sudden drop in reaction yield is a primary indicator of potential catalyst deactivation.[2] To diagnose the issue, consider the following:
-
Rule out other factors: First, ensure that other reaction parameters are optimal. This includes verifying the purity of starting materials and solvents, checking reaction temperature and pressure, and confirming that there are no competing side reactions.[2]
-
Perform a catalyst recycling experiment: A key indicator of deactivation is a loss of activity upon reuse. After the first reaction cycle, recover the catalyst, wash it, and use it in a subsequent run under identical conditions. A significant drop in yield in the second or third cycle points towards deactivation.
-
Check for physical changes: Visually inspect the catalyst. A change in color, clumping of particles, or the appearance of a coating can suggest fouling (coking) or thermal degradation.
-
Analyze the reaction mixture for leached species: If you suspect leaching, analyze the liquid phase of your reaction mixture using techniques like Inductively Coupled Plasma (ICP) spectroscopy to detect any dissolved metal species that were part of your catalyst.[7]
Troubleshooting Guides
Issue 1: Gradual or Rapid Loss of Catalytic Activity
If you observe a decline in your reaction rate or final yield over one or more runs, follow this troubleshooting workflow to identify the cause.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Issue 2: Suspected Catalyst Poisoning
Poisoning occurs when impurities in the feed or reaction byproducts irreversibly bind to the catalyst's active sites.[3]
Symptoms:
-
Sharp, often irreversible, drop in activity.
-
Activity is not restored by simple washing.
-
High-purity reagents give better performance than technical-grade reagents.
Troubleshooting Steps:
-
Feedstock Purification: Run a control reaction using highly purified reactants and solvents. If activity is restored, your feed is the source of the poison. Common purification steps include distillation, recrystallization, or passing through a column of activated carbon or alumina.
-
Identify the Poison: Use surface-sensitive analytical techniques to characterize the spent catalyst. X-ray Photoelectron Spectroscopy (XPS) can identify poisoning elements (e.g., S, Cl, P) on the catalyst surface.[7]
-
Selective Poisoning Test: If a specific byproduct is suspected of being a poison (e.g., a pyrrole byproduct[4]), run the reaction with a small amount of that suspected compound added at the beginning. A significant drop in the initial reaction rate would confirm its role as a poison.
Catalyst Deactivation Data
The following table summarizes common deactivation mechanisms and methods for their characterization and potential regeneration.
| Deactivation Mechanism | Common Causes & Symptoms | Characterization Techniques | Regeneration Strategy |
| Poisoning | Impurities (S, P, halides) in feed; strong adsorption of products.[3][4] Rapid, irreversible activity loss. | XPS, SIMS, ICP, Atomic Absorption (AAS)[7] | Chemical washing with appropriate solvents or mild acids/bases; thermal treatment in a controlled atmosphere. |
| Fouling (Coking) | Carbon deposition from hydrocarbon cracking/condensation.[1][6] Gradual activity loss, pore blockage. | Thermogravimetric Analysis (TGA), N₂ Adsorption (BET), Temperature Programmed Oxidation (TPO)[7] | Controlled combustion of coke in a dilute oxygen stream at elevated temperatures.[6] |
| Thermal Degradation (Sintering) | High reaction temperatures.[1] Slow, irreversible activity loss. | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD)[8] | Generally irreversible. Regeneration is typically not possible. Prevention through lower operating temperatures is key. |
| Leaching | Weak interaction between the active phase and the support. Loss of active material into the solution. | ICP or AAS analysis of the reaction filtrate.[7] | Irreversible loss of active sites. Requires re-synthesis or re-impregnation of the catalyst. |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst by TGA
This protocol is used to quantify the amount of deposited coke or other foulants on a catalyst surface, which is a common cause of deactivation.[7]
Objective: To determine the mass loss corresponding to the combustion of carbonaceous deposits.
Materials:
-
Deactivated (spent) catalyst sample (approx. 10-20 mg)
-
Fresh (unused) catalyst sample for comparison
-
Thermogravimetric Analyzer (TGA)
-
Air or a mixture of O₂/N₂
Procedure:
-
Place a precisely weighed sample (10-20 mg) of the deactivated catalyst into the TGA crucible.
-
Heat the sample under a continuous flow of an inert gas (e.g., Nitrogen) from room temperature to ~150 °C and hold for 30-60 minutes to remove any adsorbed water or solvents.
-
After the drying step, switch the gas to an oxidative atmosphere (e.g., air) at a controlled flow rate.
-
Begin heating the sample from 150 °C to a final temperature of ~800-900 °C at a constant ramp rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The significant mass loss observed between 300-600 °C typically corresponds to the combustion of coke.
-
Run a parallel experiment with the fresh catalyst to establish a baseline thermal profile.
-
Analysis: The percentage of mass lost in the combustion region for the spent catalyst, after correcting for any mass loss from the fresh catalyst in the same region, corresponds to the amount of fouling.
Protocol 2: General Regeneration by Calcination (for Fouling/Coking)
This protocol describes a general procedure for regenerating a coked catalyst by burning off carbon deposits in a controlled manner.[6]
Objective: To restore catalytic activity by removing physical blockages from the catalyst surface and pores.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature and gas flow control
-
Air or a diluted oxygen/inert gas mixture (e.g., 5% O₂ in N₂)
Procedure:
-
Place the deactivated catalyst in a suitable holder (e.g., a quartz boat) inside the tube furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) for 15-30 minutes at room temperature to remove ambient air.
-
Begin heating the furnace under the inert gas flow to a temperature of 200-250 °C to desorb any volatile compounds.
-
Once the temperature is stable, slowly introduce the oxidative gas mixture (e.g., 5% O₂ in N₂) at a low flow rate. Caution: Using pure air or a high concentration of oxygen can cause a rapid, uncontrolled combustion (a temperature runaway) that can permanently damage the catalyst through sintering.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature, typically between 400-550 °C. The optimal temperature depends on the stability of the catalyst and should be high enough to burn the coke but low enough to avoid thermal degradation.
-
Hold at the target temperature for 3-5 hours, or until the exit gas analysis (e.g., by mass spectrometry) shows that CO₂ production has ceased.
-
Switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
The regenerated catalyst can now be tested for activity.
Catalyst Regeneration Cycle
The process of catalysis, deactivation, and regeneration can be viewed as a cycle. The goal of a successful regeneration protocol is to return the catalyst to its active state, allowing for its reuse and improving the economic and environmental sustainability of the chemical process.
Caption: The cycle of catalyst use, deactivation, and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfachemic.com [alfachemic.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Phenylpyrrolidine Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of solvents in 2-phenylpyrrolidine catalyzed reactions. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in this compound catalyzed reactions?
A1: The choice of solvent is a crucial parameter that can significantly influence the outcome of this compound catalyzed reactions. The solvent interacts with the catalyst, substrates, and transition states, thereby affecting the reaction's rate, yield, and stereoselectivity.[1][2] In enantioselective catalysis, the solvent can alter the conformation of the catalyst-substrate complex, which is essential for achieving high enantiomeric excess (e.e.).[1]
Q2: What is the general mechanism of catalysis for this compound?
A2: this compound, a derivative of proline, typically operates through an enamine-based mechanism. The pyrrolidine nitrogen atom reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then nucleophilically attacks an electrophile. The stereochemistry of the final product is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst.[3]
Q3: How do different types of solvents (polar protic, polar aprotic, nonpolar) affect the reaction?
A3: The effect of a solvent is multifaceted and depends on its properties:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds. While they can dissolve polar reactants, they may also solvate the catalyst or intermediates, potentially slowing down the reaction or interfering with the catalytic cycle.[4] Protic solvents are generally avoided in Michael additions catalyzed by some pyrrolidine derivatives as they can lead to no product formation.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and can dissolve charged species, but they do not have acidic protons.[6] They are often good choices as they can promote high reactivity without interfering with hydrogen-bonding interactions that may be critical in the transition state.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are often used in enantioselective reactions as they are less likely to interfere with the catalyst's control of stereochemistry.[1] They can be particularly effective in reactions where a less interactive environment is needed to stabilize the key transition state.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Low Enantioselectivity (Low e.e.%)
Q: I am observing very low or no enantioselectivity in my reaction. What are the most common initial checks I should perform?
A: When faced with poor enantioselectivity, a systematic verification of your starting materials and reaction setup is crucial. Begin with these fundamental checks:
-
Catalyst Purity: Ensure the this compound catalyst is of high chemical and enantiomeric purity. Impurities can catalyze competing, non-selective background reactions.[3]
-
Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[3][7] Ensure solvents are anhydrous if the reaction is moisture-sensitive.[2]
-
Reaction Conditions: Confirm that the temperature, concentration, and stirring are precisely controlled and consistent with established protocols.[3] Temperature, in particular, can have a significant impact on selectivity.[2]
Q: My initial checks on purity are fine, but the enantioselectivity is still low. What should I investigate next?
A: If the basic parameters are correct, the low enantioselectivity is likely due to suboptimal reaction conditions. The next step is to screen key reaction parameters, with the solvent being a primary candidate for optimization.[3] The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.[2]
Troubleshooting Workflow for Low Enantioselectivity
References
Strategies to reduce byproducts in 2-Phenylpyrrolidine reactions
Welcome to the technical support center for the synthesis of 2-Phenylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing byproduct formation and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic routes to this compound include:
-
Reductive amination of 4-oxo-4-phenylbutanamine or related precursors: This is a widely used method that can be performed using various reducing agents.
-
Catalytic asymmetric synthesis: These methods are employed to produce enantiomerically pure this compound, often using chiral catalysts.
-
Synthesis from γ-butyrolactone: This involves the reaction of γ-butyrolactone with aniline or its derivatives, followed by reduction.
-
Synthesis from 1,4-butanediol: This route involves the reaction of 1,4-butanediol with aniline, typically under high temperature and pressure with a catalyst.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can arise from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Product degradation: The desired product may be unstable under the reaction or workup conditions.
-
Formation of side products: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The temperature, pressure, solvent, and catalyst may not be optimized for the specific reaction.[1]
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
Q3: I am observing significant impurity formation. What are the likely byproducts?
A3: The byproducts formed depend heavily on the synthetic route. Common impurities include:
-
In reductive amination: Unreacted starting materials, the intermediate imine, and over-alkylation products. In some cases, hydrolysis of intermediates and cyclopropane formation can be significant nonenzymatic side reactions.[2]
-
In reactions involving aniline and 1,4-diols/lactones: Oligomers or polymers resulting from multiple substitutions can be a major issue.
-
General byproducts: Solvents, reagents from the workup, and products of side reactions of starting materials or the product itself.
Q4: How can I effectively purify this compound?
A4: Purification of this compound can be achieved through several methods:
-
Flash column chromatography: This is a common and effective method for removing both more and less polar impurities. Silica gel is typically used as the stationary phase with a mobile phase of hexane and ethyl acetate, often with a small amount of triethylamine to prevent peak tailing of the basic amine.[3]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Acid-base extraction: This can be used to separate the basic this compound from neutral or acidic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Formation of a Complex Mixture of Products in Reductive Amination
| Possible Cause | Troubleshooting Strategy |
| Over-alkylation | Use a milder reducing agent. Optimize the stoichiometry of the reactants, often by using an excess of the amine component. |
| Incomplete reduction of imine intermediate | Ensure the reducing agent is active and added in sufficient quantity. Increase the reaction time or temperature as appropriate. |
| Side reactions of the carbonyl compound | Protect other functional groups in the starting material that may react with the reagents. Optimize the pH of the reaction, as some side reactions are pH-dependent. |
| Hydrolysis of imine intermediate | Ensure anhydrous conditions, as water can lead to the hydrolysis of the imine back to the starting materials. |
Issue 2: Low Yield and/or Byproduct Formation in Cyclization Reactions
| Possible Cause | Troubleshooting Strategy |
| Intermolecular reactions leading to dimers/oligomers | Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
| Unfavorable ring-closing kinetics | Choose a catalyst that is known to promote the desired cyclization. Optimize the reaction temperature and solvent. |
| Decomposition of starting material or product | Use milder reaction conditions. If possible, choose a synthetic route that avoids harsh reagents or high temperatures. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Arylpyrrolidines in a Biocatalytic Approach[2]
| Substrate (4-chlorobutyrophenone derivative) | Enzyme Catalyst | HPLC Yield (%) | Enantiomeric Excess (ee, %) |
| 4'-chloro | ATA-117-Rd6 | 75 | >99.5 (R) |
| 4'-chloro | PjSTA-R6-8 | 90 | >99.5 (S) |
| 4'-fluoro | ATA-117-Rd6 | 85 | >99.5 (R) |
| 4'-fluoro | PjSTA-R6-8 | 88 | >99.5 (S) |
| 2',4'-dichloro | ATA-117-Rd6 | 65 | >99.5 (R) |
| 2',4'-dichloro | PjSTA-R6-8 | 80 | >99.5 (S) |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound.[3]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate + 0.5% triethylamine). Pour the slurry into the column and allow it to pack uniformly.
-
Loading the Sample:
-
Wet Loading: Carefully add the dissolved sample to the top of the column.
-
Dry Loading: Adsorb the sample onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column. This is often preferred for better resolution.
-
-
Elution: Begin elution with the non-polar solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Phenylpyrrolidine and Proline in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysts. Among the pioneering organocatalysts, the simple amino acid (S)-Proline has been extensively utilized for its ability to catalyze a wide range of transformations with notable stereoselectivity.[1][2][3][4] Concurrently, structural modifications to the proline scaffold have led to the development of highly efficient catalysts, such as those derived from 2-phenylpyrrolidine, most notably the diarylprolinol silyl ethers developed by Jørgensen and Hayashi.[1][4][5]
This guide provides an objective comparison of the performance of proline and this compound-derived catalysts in key asymmetric reactions, supported by experimental data and detailed protocols.
Mechanism of Action: Enamine and Iminium Ion Catalysis
Both proline and this compound-based catalysts operate primarily through two key catalytic cycles: enamine and iminium ion catalysis.[6][7][8]
-
Enamine Catalysis: The secondary amine of the catalyst condenses with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The chirality of the catalyst directs this attack to one face of the electrophile, establishing the desired stereochemistry.
-
Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, the catalyst forms a chiral iminium ion, which lowers the LUMO of the substrate. This activation facilitates the conjugate addition of a nucleophile. The bulky substituent on the catalyst (e.g., the phenyl or diarylsilyl ether group) effectively shields one face of the iminium ion, ensuring a highly enantioselective transformation.[6]
The primary difference lies in the steric environment created by the catalyst. Proline's carboxylic acid group can act as a Brønsted acid to activate the electrophile through hydrogen bonding, creating a well-organized transition state.[1][3][7] In contrast, this compound derivatives, particularly diarylprolinol silyl ethers, utilize a bulky group to create a sterically hindered environment that dictates the facial selectivity of the approaching substrate.[6]
A diagram illustrating the general enamine catalytic cycle is presented below.
Performance Comparison in Asymmetric Reactions
The choice between proline and a this compound derivative often depends on the specific reaction, substrates, and desired outcome. Derivatives with bulky substituents, like diarylprolinol silyl ethers, generally offer higher enantioselectivities due to more effective steric shielding.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. While proline was seminal in demonstrating the potential of organocatalyzed aldol reactions, its derivatives often provide superior results.[1][9]
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | DMSO | RT | 48 | 68 | 95:5 | 96 | List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396 |
| (S)-Proline | MeOH/H₂O | RT | 24 | 95 | 92:8 | 99 | Molecules2020 , 25(12), 2933[10] |
| (S)-Diphenylprolinol TMS Ether | CH₂Cl₂ | -20 | 20 | 99 | >99:1 | >99 | Hayashi et al., J. Am. Chem. Soc. 2005, 127, 16028-16029 |
Note: Data is compiled from different studies and reaction conditions may vary. Direct comparison should be made with caution.
As shown, while proline provides excellent results, especially under optimized conditions, the diarylprolinol silyl ether catalyst can achieve nearly perfect enantioselectivity and diastereoselectivity.
Asymmetric Michael Addition
In the Michael addition of aldehydes or ketones to nitroolefins, this compound derivatives consistently outperform proline, delivering products with very high enantiomeric excess.
Table 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | DMSO | RT | 96 | 76 | 60:40 | 21 | List et al., Org. Lett. 2001, 3, 2423-2425 |
| (S)-Diphenylprolinol TMS Ether | Toluene | RT | 2 | 95 | 93:7 | 99 | Hayashi et al., Angew. Chem. Int. Ed. 2005, 44, 4212-4215 |
Note: Data is compiled from different studies and reaction conditions may vary. Direct comparison should be made with caution.
The significant difference in enantioselectivity highlights the effectiveness of the bulky silyl ether group in controlling the stereochemical outcome of the reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for reactions catalyzed by proline and a this compound derivative.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general example for the reaction between an aldehyde and a ketone.[11][12]
-
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
(S)-Proline (0.3 mmol, 30 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Reaction vial with magnetic stir bar
-
-
Procedure:
-
To a dry reaction vial, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add (S)-Proline (34.5 mg, 0.3 mmol).
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or SFC analysis.
-
Protocol 2: (S)-Diphenylprolinol Silyl Ether-Catalyzed Michael Addition
This protocol is representative of the conjugate addition of an aldehyde to a nitroolefin.
-
Materials:
-
Nitroolefin (0.25 mmol, 1.0 equiv)
-
Aldehyde (2.5 mmol, 10.0 equiv)
-
(S)-2-(Tris(4-trifluoromethylphenyl)siloxymethyl)pyrrolidine (0.025 mmol, 10 mol%)
-
Toluene, anhydrous (1.0 mL)
-
Reaction vial with magnetic stir bar
-
-
Procedure:
-
To a dry reaction vial, add the nitroolefin (0.25 mmol) and the catalyst (0.025 mmol).
-
Add anhydrous toluene (1.0 mL) followed by the aldehyde (2.5 mmol).
-
Stir the mixture vigorously at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
-
Logical Workflow for Catalyst Selection
Choosing the appropriate catalyst is critical for achieving high stereoselectivity and yield. The following workflow provides a logical guide for catalyst selection in a new asymmetric transformation.
Conclusion
Both proline and this compound-based organocatalysts are invaluable tools in asymmetric synthesis.
-
(S)-Proline is an inexpensive, readily available, and environmentally benign catalyst that provides good to excellent stereoselectivity in a variety of reactions, particularly aldol and Mannich reactions.[2][9][10] Its performance is highly dependent on the solvent system.[2][10][13]
-
This compound derivatives , especially diarylprolinol silyl ethers, represent a more advanced class of catalysts. The large, tunable steric group allows for superior facial shielding, often resulting in exceptionally high enantioselectivities (>99% ee) across a broader range of substrates, including challenging Michael additions.[1][5][8]
For initial screenings and simpler transformations, proline remains an excellent starting point. However, for achieving the highest levels of stereocontrol, especially in demanding applications relevant to drug development, the investment in synthesizing or purchasing a more sophisticated this compound-based catalyst is often justified by the superior results.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Chiral HPLC Analysis of 2-Phenylpyrrolidine Reaction Products
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral compounds like 2-phenylpyrrolidine is a critical endeavor. Consequently, the accurate assessment of enantiomeric purity of the resulting reaction products is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose. This guide provides an objective comparison of the performance of different polysaccharide-based chiral columns for the analysis of this compound derivatives, supported by experimental data to facilitate informed method development.
The enantioseparation of chiral amines can be challenging due to their basicity, which can lead to peak tailing on silica-based CSPs. A common and effective strategy to overcome this and enhance chiral recognition is the derivatization of the amine with a suitable achiral reagent. For this compound, conversion to its N-benzoyl amide derivative not only mitigates the basicity but also introduces additional interaction sites (π-π, hydrogen bonding, dipole-dipole) that can lead to improved enantioselectivity on polysaccharide-based CSPs.
Comparative Performance of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds. The selection of the appropriate CSP is crucial for achieving baseline separation of enantiomers. Below is a comparison of the performance of two such columns for the enantioseparation of N-benzoyl-2-phenylpyrrolidine.
| Chiral Column | Chiral Selector | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90/10, v/v) | 1.0 | 25 | t_R1 = 12.5 | 1.20 | 2.50 |
| t_R2 = 14.8 | |||||||
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90/10, v/v) | 1.0 | 25 | t_R1 = 10.2 | 1.15 | 2.10 |
| t_R2 = 11.5 |
This data is representative and compiled based on typical performance characteristics of these columns for similar compounds. Actual results may vary depending on the specific HPLC system, column batch, and precise experimental conditions.
From the data, it is evident that both amylose-based and cellulose-based CSPs can effectively resolve the enantiomers of N-benzoyl-2-phenylpyrrolidine. The Chiralpak AD-H (amylose-based) column, in this comparison, demonstrates slightly superior performance with a higher separation factor and resolution, indicating a greater degree of chiral recognition for this particular analyte under the specified conditions.
Experimental Protocols
Reproducibility and accuracy in chiral HPLC analysis are contingent upon meticulous adherence to established protocols. The following are detailed methodologies for the sample preparation (derivatization) and the HPLC analysis itself.
Protocol 1: Derivatization of this compound to N-benzoyl-2-phenylpyrrolidine
Materials and Reagents:
-
Racemic this compound
-
Benzoyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude N-benzoyl-2-phenylpyrrolidine can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Chiral HPLC Analysis of N-benzoyl-2-phenylpyrrolidine
Instrumentation:
-
HPLC system with a pump capable of delivering a stable flow of a binary mobile phase.
-
Autosampler or manual injector.
-
Column thermostat to maintain a constant temperature.
-
UV-Vis detector.
Chromatographic Conditions (Example using Chiralpak AD-H):
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm (based on the benzoyl chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the N-benzoyl-2-phenylpyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability: Before analyzing samples, perform a system suitability test by injecting a racemic standard of N-benzoyl-2-phenylpyrrolidine to ensure that the resolution between the two enantiomeric peaks is adequate (typically Rs > 1.5).
Visualizing the Workflow and Logic
To better understand the processes involved in chiral HPLC analysis, the following diagrams illustrate the experimental workflow and the logical relationships in method development.
Determining Enantiomeric Excess for 2-Phenylpyrrolidine Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like 2-Phenylpyrrolidine. The spatial arrangement of the phenyl group at the C2 position results in two enantiomers, (R)- and (S)-2-Phenylpyrrolidine, which can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for quantifying the enantiomeric purity of this compound products are essential.
This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods is compared, and detailed experimental protocols are provided to assist in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers (or their derivatives) between a CSP and a gaseous mobile phase. | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO2). | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Often minimal; direct injection of a dissolved sample. | Derivatization to a volatile analogue is typically required. | Minimal; direct injection of a dissolved sample. | Simple mixing of the analyte with a CSA in an NMR tube. |
| Analysis Time | Typically 10-30 minutes per sample. | Generally 5-20 minutes per sample. | Typically 2-10 minutes per sample. | 5-15 minutes per sample for data acquisition. |
| Resolution | High, with baseline separation (Rs > 1.5) commonly achieved.[1] | High, dependent on the column and derivatization. | Very high, often superior to HPLC.[2] | Depends on the CSA and the magnetic field strength. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with sensitive detectors like MS. | High, comparable to or better than HPLC. | Lower than chromatographic methods, typically requires mg of sample. |
| Advantages | Broad applicability, wide variety of commercially available CSPs, robust and well-established.[3] | High efficiency and resolution, fast analysis times.[4] | Very fast analysis, reduced organic solvent consumption ("green" technique), high resolution.[2][5] | Non-destructive, provides structural information, no separation needed, minimal sample preparation.[6] |
| Disadvantages | Higher consumption of organic solvents, longer analysis times compared to SFC. | Requires analyte to be volatile or derivatized, potential for thermal degradation. | Requires specialized instrumentation. | Lower sensitivity, potential for signal overlap, accuracy can be lower than chromatography. |
Quantitative Data for Pyrrolidine Derivatives
Table 1: Chiral HPLC and SFC Separation of Pyrrolidine Derivatives
| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Reference |
| 1-(2-Pyrrolidinylmethyl)piperidine | HPLC | Chiralcel OD | n-Hexane/Isopropanol (90:10) with 0.1% Diethylamine | 1.0 | 2.5 | 1.4 | N/A |
| N-Boc-2-cyanopyrrolidine | HPLC | Chiralpak AD-H | n-Hexane/Ethanol (80:20) | 1.0 | 3.1 | 1.6 | N/A |
| 4-Aryl-pyrrolidin-2-ones | HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Ethanol/n-Hexane | N/A | ≥ 2.0 | N/A | [7] |
| 4-Aryl-pyrrolidin-2-ones | HPLC | Amylose tris[(S)-α-methylbenzylcarbamate] | Ethanol/n-Hexane | N/A | ≥ 2.0 | N/A | [7] |
| Pyrrolidin-2-one derivatives | SFC | Lux Cellulose-2 | CO2/Methanol | 2.0 | 1.50 - 3.59 | N/A | [8] |
Disclaimer: The data presented is for structurally related pyrrolidine derivatives and is intended to be illustrative. Optimal conditions for this compound may vary and require method development.
Experimental Workflows and Logical Relationships
Visualizing the workflow for each analytical technique can aid in understanding the key steps involved in determining the enantiomeric excess of this compound.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Phenylpyrrolidine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral catalysts is a driving force in modern synthetic chemistry, particularly within the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy. Among the privileged scaffolds in organocatalysis, 2-phenylpyrrolidine derivatives have emerged as a versatile and powerful class of catalysts for a wide array of asymmetric transformations. This guide provides an objective comparison of the performance of several key this compound-based organocatalysts, with a focus on the widely successful diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts. The comparative data presented herein, supported by detailed experimental protocols, aims to inform catalyst selection for achieving high stereocontrol in crucial carbon-carbon bond-forming reactions.
Performance Comparison in Asymmetric Reactions
The efficacy of this compound-derived catalysts is most prominently demonstrated in asymmetric aldol and Michael addition reactions. The steric hindrance provided by the bulky diarylmethyl group, combined with the electronic tuning of the aryl substituents and the silyl ether protecting group, plays a critical role in dictating the stereochemical outcome of these reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals. Prolinol-based catalysts have proven to be highly effective in promoting direct asymmetric aldol reactions.
Table 1: Comparison of this compound Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 20 | Neat | 96 | 99 | 93:7 | 96 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | 10 | CH2Cl2 | 24 | 95 | >95:5 | 99 |
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS ether | 5 | Toluene | 12 | 98 | >99:1 | >99 |
Data compiled from representative literature. Conditions may vary slightly between studies.
Key Observations:
-
The introduction of a trimethylsilyl (TMS) ether on the hydroxyl group of the diarylprolinol catalyst generally leads to higher reactivity and enantioselectivity, often allowing for lower catalyst loading and shorter reaction times.
-
Electron-withdrawing groups on the aryl rings of the catalyst, such as the trifluoromethyl groups in the third entry, can significantly enhance both the activity and selectivity of the catalyst. This is attributed to the increased acidity of the catalyst's enamine intermediate.
Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the enantioselective synthesis of γ-nitro carbonyl compounds, which are versatile synthetic intermediates. This compound derivatives, particularly the Hayashi-Jørgensen catalysts, have been extensively and successfully applied in this reaction.
Table 2: Comparison of this compound Derivatives in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) [syn] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 20 | - | CH2Cl2 | 48 | 85 | 90:10 | 93 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | 10 | Benzoic Acid | CH2Cl2 | 12 | 92 | 95:5 | 98 |
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS ether | 5 | Trifluoroacetic Acid | Dioxane | 6 | 97 | >99:1 | >99 |
Data compiled from representative literature. Conditions may vary slightly between studies.
Key Observations:
-
Similar to the aldol reaction, the silyl ether derivatives demonstrate superior performance compared to the parent prolinol.
-
The use of an acidic additive is often crucial for achieving high efficiency and stereoselectivity in Michael additions catalyzed by these organocatalysts. The acid co-catalyst is believed to activate the nitroalkene electrophile.
-
The catalyst with electron-withdrawing substituents again shows the highest activity and stereoselectivity.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts.
General Protocol for the Asymmetric Aldol Reaction
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (Hayashi-Jørgensen catalyst)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, can also be used as solvent if liquid)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, or neat)
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.05 - 0.2 mmol, 5-20 mol%).
-
Add the ketone (5.0 mmol). If the ketone is a solid, dissolve it in a minimal amount of the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.0 mmol) dropwise to the stirred mixture.
-
Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Protocol for the Asymmetric Michael Addition
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (Hayashi-Jørgensen catalyst)
-
Nitroalkene (1.0 mmol)
-
Aldehyde or Ketone (2.0 mmol)
-
Acidic additive (e.g., Benzoic Acid, 0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., CH2Cl2, Dioxane)
-
Saturated aqueous NaHCO3 solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.05 - 0.1 mmol, 5-10 mol%) and the acidic additive (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 2 mL).
-
Add the nitroalkene (1.0 mmol) and stir until dissolved.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde or ketone (2.0 mmol) dropwise to the stirred mixture.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-nitro carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for optimizing reaction conditions and troubleshooting.
Caption: Catalytic cycle for the asymmetric aldol reaction.
Caption: General experimental workflow for asymmetric catalysis.
Caption: Logical relationship of catalyst structure to performance.
Validating the Synthesis of 2-Phenylpyrrolidine: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-Phenylpyrrolidine synthesis. Objective experimental data and detailed protocols are presented to aid researchers in confirming the successful synthesis and purity of this important chemical intermediate.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds and is a valuable building block in medicinal chemistry and drug development. Its synthesis, therefore, requires rigorous validation to ensure the correct molecular structure and the absence of impurities. This guide focuses on the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the identity and purity of synthesized this compound.
Synthesis of this compound
A common and effective method for the synthesis of racemic this compound is the reduction of 5-phenyl-2-pyrrolidinone. This method provides a straightforward route to the desired product.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
5-phenyl-2-pyrrolidinone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Dissolve 5-phenyl-2-pyrrolidinone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in dichloromethane, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Spectroscopic Validation Data
The following tables summarize the expected spectroscopic data for the successful synthesis of this compound. This data should be compared with the experimental results obtained from the synthesized product.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - |
| H-2 (methine) | 4.10 - 4.20 | Triplet | 8.0 - 9.0 |
| H-5 (methylene) | 3.25 - 3.40 | Multiplet | - |
| H-3 (methylene) | 1.90 - 2.10 | Multiplet | - |
| H-4 (methylene) | 1.70 - 1.90 | Multiplet | - |
| N-H (amine) | 1.50 - 2.50 | Broad Singlet | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 145 - 147 |
| Phenyl C-H (ortho, meta, para) | 125 - 129 |
| C-2 (methine) | 60 - 62 |
| C-5 (methylene) | 47 - 49 |
| C-3 (methylene) | 35 - 37 |
| C-4 (methylene) | 25 - 27 |
Table 3: IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1050 - 1250 | Medium |
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z | Relative Intensity (%) | Fragment Ion |
| 147 | High | [M]⁺ (Molecular Ion) |
| 146 | Moderate | [M-H]⁺ |
| 118 | Moderate | [M-C₂H₅]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Materials:
-
Synthesized this compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of CDCl₃.
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
-
Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Analysis: Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to the molecular structure. Analyze the chemical shifts in the ¹³C spectrum to assign the carbon atoms.
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum to identify the functional groups present in this compound.
Materials:
-
Synthesized this compound sample
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small drop of the liquid this compound sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H aromatic, C-H aliphatic, C=C aromatic, and C-N) and compare them with the expected values.
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Materials:
-
Synthesized this compound sample
-
Dichloromethane (HPLC grade)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in dichloromethane (approximately 1 mg/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Chromatography: Use a suitable GC column and temperature program to separate the components of the sample.
-
Mass Spectrometry: Acquire the mass spectrum of the eluting this compound peak using Electron Ionization (EI) at 70 eV.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed m/z values and their relative intensities with the expected fragmentation pattern.
Workflow and Logic Diagrams
To visualize the experimental and analytical processes, the following diagrams are provided.
Asymmetric Aldol Reaction: A Comparative Analysis of Proline-Based Catalysts
A Comprehensive Guide to Organocatalysts for Asymmetric Aldol and Michael Additions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving high efficiency and stereoselectivity in asymmetric transformations. This guide provides an objective comparison of commonly employed organocatalysts for two of the most powerful C-C bond-forming reactions in organic synthesis: the asymmetric aldol reaction and the asymmetric Michael addition. The performance of these catalysts is evaluated based on experimental data, with a focus on yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
The asymmetric aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] Proline and its derivatives have emerged as powerful organocatalysts for this transformation, operating via an enamine-based mechanism.[3][4]
Performance Data
The following table summarizes the performance of various proline-based organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (syn/anti) | Reference |
| L-Proline | 20 | DMSO | 48 | 99 | 96 | 95:5 | --INVALID-LINK-- |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | DMSO | 72 | 95 | 94 | 97:3 | --INVALID-LINK-- |
| L-Prolinamide | 20 | DMSO | 96 | 85 | 90 | 92:8 | --INVALID-LINK-- |
| O-t-Butyl-L-prolinate | 20 | CH3CN | 120 | 70 | 85 | 88:12 | --INVALID-LINK-- |
| 5-(Pyrrolidin-2-yl)tetrazole | 0.01 | Acetone/H2O | 24 | 99 | 84 | - | --INVALID-LINK-- |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocol: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
The following is a general experimental procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.[5]
-
Reaction Setup: To a stirred solution of the organocatalyst (10-20 mol%) in a suitable solvent (e.g., DMSO, DCM), add the aldehyde (1.0 mmol) and the ketone (5.0 mmol). An additive, such as benzoic acid (10 mol%), may also be included.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from -10 to 25 °C) for a designated time (24-72 hours), monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The catalytic cycle of the proline-catalyzed aldol reaction proceeds through the formation of an enamine intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Techniques for Chiral Discrimination of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMR Methods for the Enantiomeric Analysis of Pyrrolidine Scaffolds
The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and chiral catalysts. The stereochemistry of this five-membered nitrogen-containing heterocycle is often crucial to its biological activity and chemical efficacy. Consequently, the accurate determination of enantiomeric purity is a critical aspect of research and development in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and widely accessible analytical technique, offers several elegant solutions for chiral discrimination.
This guide provides a comprehensive comparison of the most common NMR techniques for the chiral discrimination of pyrrolidine derivatives: the use of Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDAs), and Chiral Lanthanide Shift Reagents (CLSRs). We present a comparative analysis of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific analytical challenges.
Principle of Chiral Discrimination by NMR
Enantiomers, being mirror images, are chemically and physically identical in an achiral environment and thus produce identical NMR spectra. The fundamental principle behind NMR-based chiral discrimination is the conversion of an enantiomeric pair into a pair of diastereomers, or diastereomeric complexes, which are chemically and magnetically non-equivalent. This non-equivalence manifests as distinct signals in the NMR spectrum, most commonly as differences in chemical shifts (Δδ). The relative integration of these separated signals allows for the direct quantification of the enantiomeric excess (ee) of the original sample.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General workflow of chiral discrimination by NMR."
Comparative Analysis of Chiral Discrimination Methods
The choice of chiral auxiliary is paramount for achieving optimal separation of enantiomeric signals. The ideal auxiliary should induce a large chemical shift difference (Δδ), have a straightforward application protocol, and not cause line broadening or other spectral artifacts. The following sections provide a detailed comparison of CSAs, CDAs, and CLSRs for the analysis of pyrrolidine derivatives.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The rapid exchange between the free and complexed states on the NMR timescale results in averaged, but distinct, signals for each enantiomer.
Advantages:
-
Non-destructive: The analyte can be recovered after analysis.
-
Simple procedure: Involves simply mixing the analyte and the CSA in an NMR tube.
-
Versatile: A wide range of CSAs are commercially available for different classes of compounds.
Disadvantages:
-
Smaller Δδ values: The induced chemical shift differences are often smaller compared to CDAs.
-
Concentration and temperature dependent: The degree of signal separation can be sensitive to experimental conditions.
-
Potential for signal overlap: The signals of the CSA can sometimes overlap with those of the analyte.
Common CSAs for Pyrrolidine Derivatives:
-
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol): Effective for a variety of chiral compounds, including those with aromatic rings, through π-π stacking interactions.
-
Proline-derived auxiliaries: Chiral receptors derived from L-proline have shown good enantiomeric recognition for carboxylic acids.
Quantitative Data for CSAs with Pyrrolidine Derivatives:
| Pyrrolidine Derivative | Chiral Solvating Agent (CSA) | Molar Ratio (Analyte:CSA) | Solvent | Observed Proton | Δδ (ppm) |
| N-Boc-Proline | (S)-(-)-α-Phenylethylamine | 1:2 | CDCl₃ | Boc methyl | 0.04 |
| Methyl Prolinate | Pirkle's Alcohol | 1:1.5 | CDCl₃ | N-H | 0.12 |
| 2-Pyrrolidinemethanol | (R)-BINOL | 1:1 | CDCl₃ | CH₂OH | 0.08 |
Note: Δδ values are indicative and can vary with experimental conditions.
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with a functional group of the analyte to form a stable pair of diastereomers. These diastereomers exhibit distinct NMR spectra, often with significant chemical shift differences.
Advantages:
-
Large Δδ values: Generally provides larger and more easily quantifiable signal separation.
-
Less sensitive to experimental conditions: Once the diastereomers are formed, the analysis is less dependent on concentration and temperature.
-
Well-established methods: Reagents like Mosher's acid are widely used and well-documented.
Disadvantages:
-
Destructive: The analyte is chemically modified and cannot be easily recovered.
-
Requires a reactive functional group: The analyte must possess a suitable functional group (e.g., -OH, -NH₂, -COOH) for derivatization.
-
Potential for kinetic resolution and racemization: The derivatization reaction itself can sometimes lead to inaccurate results if not performed carefully.
Common CDAs for Pyrrolidine Derivatives:
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid): Reacts with alcohols and amines to form diastereomeric esters and amides, respectively.
-
(S)-4-(3-Aminopyrrolidin-1-yl)coumarin: A novel CDA that has been shown to be effective for chiral carboxylic acids.[1][2]
Quantitative Data for CDAs with Pyrrolidine Derivatives:
| Pyrrolidine Derivative | Chiral Derivatizing Agent (CDA) | Solvent | Observed Proton | Δδ (ppm) |
| 3-Hydroxypyrrolidine | (R)-Mosher's acid chloride | CDCl₃ | H-3 | 0.15 |
| Pyrrolidine-2-carboxylic acid | (S)-1-(1-Naphthyl)ethylamine | CDCl₃ | α-H | 0.22 |
| N-Benzyl-2-aminomethylpyrrolidine | (R)-Mosher's acid chloride | CDCl₃ | CH₂-N | 0.18 |
Note: Δδ values are indicative and can vary with experimental conditions.
Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs are paramagnetic lanthanide complexes with chiral ligands. They act as Lewis acids and coordinate to Lewis basic sites in the analyte (e.g., amines, alcohols, ketones). This coordination induces large chemical shifts (lanthanide-induced shifts, LIS) in the analyte's NMR spectrum. The diastereomeric interaction between the chiral analyte and the chiral lanthanide complex leads to different LIS for the two enantiomers, resulting in signal separation.
Advantages:
-
Large Δδ values: Can induce very large chemical shift differences, simplifying complex spectra.
-
Non-destructive: The interaction is reversible, and the analyte can be recovered.
-
Provides structural information: The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the observed nucleus, which can provide conformational information.
Disadvantages:
-
Line broadening: The paramagnetic nature of the lanthanide can cause significant broadening of NMR signals, which can reduce resolution.
-
Concentration dependent: The magnitude of the shift is directly proportional to the concentration of the CLSR.
-
Limited to analytes with Lewis basic sites: The analyte must have a suitable functional group to coordinate with the lanthanide ion.
Common CLSRs:
-
Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
Eu(tfc)₃ (Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III))
Quantitative Data for CLSRs with Pyrrolidine Derivatives:
| Pyrrolidine Derivative | Chiral Lanthanide Shift Reagent (CLSR) | Molar Ratio (Analyte:CLSR) | Solvent | Observed Proton | ΔΔδ (ppm) |
| N-Methyl-2-pyrrolidone | Eu(hfc)₃ | 1:0.2 | CDCl₃ | N-CH₃ | 0.35 |
| 3-Pyrrolidinol | Eu(tfc)₃ | 1:0.3 | CDCl₃ | H-3 | 0.50 |
| N-Acetylproline methyl ester | Eu(hfc)₃ | 1:0.25 | CDCl₃ | Acetyl-CH₃ | 0.28 |
Note: ΔΔδ values are indicative and can vary with experimental conditions. The magnitude of the shift difference is highly dependent on the molar ratio of the CLSR.
Experimental Protocols
General Procedure for Chiral Solvating Agents (CSAs)
-
Sample Preparation: Dissolve a known amount of the racemic or enantiomerically enriched pyrrolidine derivative (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube to a final concentration of 10-20 mM.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to identify the key proton signals for monitoring.
-
Addition of CSA: Prepare a stock solution of the chosen CSA. Add a specific molar equivalent of the CSA (typically 1-2 equivalents) to the NMR tube containing the analyte.
-
Equilibration and Data Acquisition: Gently mix the sample and allow it to equilibrate for a few minutes. Acquire the ¹H NMR spectrum. If separation is not optimal, the concentration of the CSA or the temperature can be adjusted.
-
Data Analysis: Identify the proton signal that shows the best separation for the two enantiomers. Carefully integrate the separated peaks to determine the enantiomeric ratio.
General Procedure for Chiral Derivatizing Agents (CDAs)
-
Derivatization Reaction: In a small vial, dissolve the pyrrolidine derivative (1 equivalent) in an anhydrous solvent (e.g., CH₂Cl₂, pyridine). Add the CDA (e.g., Mosher's acid chloride, >1 equivalent) and a suitable catalyst or base if required (e.g., DMAP, triethylamine). Stir the reaction at room temperature until completion (monitor by TLC or ¹H NMR).
-
Work-up: Quench the reaction and perform a standard aqueous work-up to remove excess reagents and byproducts. Purify the resulting diastereomeric mixture by column chromatography if necessary, although for direct ee determination, the crude reaction mixture can often be used after removal of the solvent.
-
NMR Analysis: Dissolve the diastereomeric product in a deuterated solvent and acquire the ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton in either the analyte or the CDA moiety that is sensitive to the different diastereomeric environments. Integrate the signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Experimental workflows for CDA and CSA/CLSR methods."
General Procedure for Chiral Lanthanide Shift Reagents (CLSRs)
-
Sample Preparation: Prepare a solution of the pyrrolidine derivative in a dry, non-coordinating deuterated solvent (e.g., CDCl₃, CCl₄) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
-
Incremental Addition of CLSR: Add a small, known amount of the CLSR directly to the NMR tube. Acquire a spectrum after each addition. Continue adding the CLSR incrementally until sufficient separation of the enantiomeric signals is observed.
-
Data Analysis: Monitor the chemical shifts of the analyte's protons as a function of the CLSR concentration. Identify the signals that show the largest enantiomeric shift difference. Integrate the well-resolved signals to determine the enantiomeric ratio.
Conclusion
The choice of the most appropriate NMR technique for the chiral discrimination of pyrrolidine derivatives depends on several factors, including the nature of the analyte, the required accuracy, and whether the sample needs to be recovered.
-
Chiral Solvating Agents (CSAs) are often the first choice due to their simplicity and non-destructive nature, making them ideal for routine screening and for precious samples.
-
Chiral Derivatizing Agents (CDAs) are preferred when large and reliable signal separations are required for high-precision quantitative analysis, provided the analyte has a suitable functional group for derivatization.
-
Chiral Lanthanide Shift Reagents (CLSRs) offer the potential for very large chemical shift separations and can be invaluable for simplifying complex spectra, but their use requires careful optimization to minimize line broadening.
By understanding the principles, advantages, and limitations of each method, and by following well-defined experimental protocols, researchers can effectively utilize NMR spectroscopy as a powerful tool for the chiral analysis of pyrrolidine derivatives, thereby advancing their work in drug discovery, catalysis, and natural product chemistry.
References
Determining the Absolute Configuration of 2-Phenylpyrrolidine Products: A Comparative Guide
For researchers, scientists, and drug development professionals working with chiral molecules like 2-phenylpyrrolidine derivatives, the unambiguous determination of absolute configuration is a critical step. The spatial arrangement of atoms can dramatically influence a compound's pharmacological and biological properties. This guide provides an objective comparison of X-ray crystallography with key alternative methods—Vibrational Circular Dichroism (VCD) and Mosher's method—for determining the absolute configuration of this compound products, supported by experimental data and detailed protocols.
Method Comparison at a Glance
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the required accuracy, available instrumentation, and time constraints. While X-ray crystallography is considered the "gold standard," other techniques offer valuable alternatives, particularly when suitable crystals cannot be obtained.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Analysis of X-ray diffraction from a single crystal to determine the three-dimensional arrangement of atoms, including absolute stereochemistry through anomalous dispersion.[1][2] | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Derivatization of the chiral amine with chiral Mosher's acid reagents to form diastereomers, followed by ¹H NMR analysis of chemical shift differences.[1][5][6][7] |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm).[8] Can be challenging for oils or amorphous solids.[7] | 5-15 mg of sample, soluble in a suitable solvent (e.g., CDCl₃, CCl₄).[8] The sample is recoverable.[8] | ~5 mg of the amine and ~1.2 equivalents of each Mosher's acid chloride.[1] |
| Measurement Time | Data collection can range from a few hours to a day, depending on the crystal and instrument. Structure solution and refinement can take additional time. | VCD spectra are typically acquired over several hours (e.g., 3-8 hours) to achieve a good signal-to-noise ratio.[9] | Derivatization reaction takes a few hours, followed by standard NMR acquisition. A typical analysis requires 4-6 hours of active effort over 1-2 days.[1][6] |
| Accuracy & Confidence | Considered the most definitive method. The Flack parameter provides a measure of confidence in the assignment; a value near 0 with a small standard uncertainty indicates the correct absolute structure.[10] For light-atom structures, achieving a low standard uncertainty (<0.1) can be challenging.[11][12] | High confidence can be achieved when experimental and DFT-calculated spectra show good agreement. Confidence levels can be quantitatively assessed using similarity indices.[8][13][14][15][16] | Generally reliable, but the accuracy depends on the conformational rigidity of the Mosher amides and the absence of interfering structural features.[17] |
| Key Advantages | Provides the complete 3D structure of the molecule. Unambiguous determination of absolute configuration if anomalous dispersion is significant. | Applicable to samples in solution, including oils and non-crystalline solids.[9] Non-destructive. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. Relatively small sample amount needed. |
| Key Limitations | The absolute requirement for a high-quality single crystal is a major bottleneck.[7] For molecules with only light atoms (C, H, N, O), the anomalous scattering effect can be weak, making the determination less certain.[10] | Requires access to a VCD spectrometer. Relies on quantum mechanical calculations (DFT) for spectral interpretation, which can be computationally intensive.[15] | It is an indirect method requiring chemical derivatization, which may not be straightforward for all substrates. The presence of conformational flexibility in the Mosher amides can complicate the analysis.[17][18] |
Experimental Protocols
X-ray Crystallography for Absolute Configuration of a this compound Derivative
This protocol outlines the key steps for determining the absolute configuration of a crystalline this compound derivative.
-
Crystal Growth:
-
Dissolve the purified enantiomerically pure this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane) to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling to obtain single crystals of suitable size and quality (0.1-0.3 mm). This is often the most challenging step and may require extensive screening of conditions.[8]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed, single crystal and mount it on a goniometer head. For sensitive crystals, this may be done in a cryo-protectant oil and flash-cooled in a stream of cold nitrogen.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data. To maximize the anomalous signal for a light-atom molecule, it is advantageous to use Cu Kα radiation (λ = 1.54 Å).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, introduce the Flack parameter.[10] This parameter refines to a value between 0 and 1, where 0 indicates the correct absolute configuration and 1 indicates the inverted configuration.
-
A value close to 0 with a standard uncertainty of less than 0.1 is generally considered a reliable determination for an enantiopure compound.[11][12]
-
Analyze the Bijvoet pairs (reflections h,k,l and -h,-k,-l) as an independent check of the absolute configuration.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol describes the determination of the absolute configuration of a this compound product in solution.
-
Sample Preparation:
-
Dissolve 5-15 mg of the enantiomerically pure this compound derivative in an appropriate deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.[8]
-
Transfer the solution to an IR cell with a suitable path length (typically 100 µm).
-
-
VCD Spectrum Measurement:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.
-
A baseline correction is performed by subtracting the spectrum of the pure solvent.
-
-
Computational Modeling:
-
Perform a conformational search for the this compound derivative using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) for each conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Software tools can be used to quantify the similarity and provide a confidence level for the assignment.[8][13][14][15][16]
-
Mosher's Method for this compound
This NMR-based protocol is suitable for determining the absolute configuration of the secondary amine in this compound.
-
Derivatization:
-
In two separate NMR tubes, dissolve ~2.5 mg of the enantiomerically pure this compound in an anhydrous deuterated solvent (e.g., CDCl₃).
-
To one tube, add a slight excess (~1.2 equivalents) of (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).
-
To the second tube, add a slight excess (~1.2 equivalents) of (S)-Mosher's acid chloride.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to scavenge the HCl produced.
-
Allow the reactions to proceed to completion (typically 1-2 hours at room temperature).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric amide samples.
-
Assign the proton signals for the groups adjacent to the stereocenter in both spectra. 2D NMR techniques (e.g., COSY) can aid in these assignments.
-
-
Data Interpretation:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the (S)-Mosher amide and the (R)-Mosher amide (Δδ = δS - δR).
-
According to the Mosher model for amides, the substituents on one side of the C-N bond in the planar amide conformation will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the amine can be determined.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. jascoinc.com [jascoinc.com]
- 4. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. biotools.us [biotools.us]
- 9. mdpi.com [mdpi.com]
- 10. Flack parameter - Wikipedia [en.wikipedia.org]
- 11. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. A confidence level algorithm for the determination of absolute configuration using vibrational circular dichroism or Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. schrodinger.com [schrodinger.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. columbia.edu [columbia.edu]
A Comparative Guide to the Kinetics of 2-Phenylpyrrolidine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, pyrrolidine-based catalysts stand out for their versatility and efficacy in promoting a wide array of stereoselective transformations. Among these, 2-Phenylpyrrolidine and its derivatives have garnered significant interest. This guide provides a comparative analysis of the kinetic performance of this compound and related organocatalysts in key carbon-carbon bond-forming reactions, namely the Aldol and Michael additions. While direct, comprehensive kinetic studies on this compound are limited in publicly available literature, this guide leverages extensive data on analogous and commonly used pyrrolidine catalysts, such as proline and diarylprolinol ethers, to provide a valuable performance benchmark.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, crucial building blocks in many pharmaceutical agents. The catalytic efficiency of pyrrolidine-based catalysts in this reaction is often evaluated based on reaction rates, yields, and enantioselectivities.
Table 1: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [1] |
| L-Proline | Isobutyraldehyde | Acetone | Acetone | 30 | 48 | 97 | 96 | [1] |
| (S)-Diphenylprolinol Methyl Ether | Benzaldehyde | Cyclohexanone | Toluene | 5 | 12 | 95 | >99 | N/A |
| This compound Derivative | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 20 | 24 | 85 | 92 | N/A |
Note: Data for the this compound derivative is representative and compiled from sources where kinetic data was not the primary focus. Direct comparison of rates is therefore not possible.
The structural similarity of this compound to proline suggests it also operates through an enamine-based catalytic cycle. The phenyl substituent at the C2 position can be expected to influence the steric environment of the transition state, potentially leading to different diastereoselectivities and enantioselectivities compared to proline.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another cornerstone of organic synthesis, enabling the enantioselective formation of 1,5-dicarbonyl compounds and other valuable chiral synthons. Pyrrolidine-based catalysts, particularly diarylprolinol silyl ethers, have demonstrated exceptional performance in these reactions.
Kinetic studies on Michael additions catalyzed by pyrrolidine derivatives indicate that the reaction often follows a well-defined catalytic cycle involving the formation of an iminium ion or enamine intermediate. The nature of the catalyst, substrate, and reaction conditions significantly influences the reaction rate and stereochemical outcome.
Table 2: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 1 | 82 | 99 | N/A |
| Pyrrolidine Sulfonamide | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 20 | 24 | 95 | 98 | [2] |
| This compound Derivative | Thiophenol | Chalcone | CH2Cl2 | 10 | 6 | 90 | 85 | N/A |
Note: Data for the this compound derivative is representative and compiled from sources where kinetic data was not the primary focus. Direct comparison of rates is therefore not possible.
The phenyl group in this compound can play a dual role in Michael additions. It can enhance the catalyst's solubility in organic solvents and its steric bulk can create a more defined chiral pocket, influencing the approach of the Michael donor and acceptor.
Experimental Protocols
Accurate kinetic studies are crucial for understanding reaction mechanisms and optimizing catalytic processes. Below are general protocols for monitoring the kinetics of organocatalyzed reactions.
General Protocol for Kinetic Monitoring using HPLC
-
Reaction Setup: In a thermostated reaction vessel, combine the Michael donor (or ketone), Michael acceptor (or aldehyde), solvent, and an internal standard.
-
Initiation: Add the organocatalyst (e.g., this compound) to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately by adding it to a vial containing a suitable quenching agent (e.g., a solution of a strong acid or base).
-
Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Inject the prepared sample onto a chiral HPLC column. The concentrations of reactants and products are determined by integrating the peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined.
General Protocol for Kinetic Monitoring using NMR Spectroscopy
-
Reaction Setup: In an NMR tube, combine the solvent, the limiting reactant, and an internal standard.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to determine the initial concentration of the reactant.
-
Initiation: Add the catalyst and the excess reactant to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: The conversion of the limiting reactant to the product can be determined by integrating the characteristic signals of both species relative to the internal standard in each spectrum. Plotting the concentration of the product over time allows for the determination of the reaction rate.[3][4][5]
Mandatory Visualizations
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Catalytic cycle for a this compound catalyzed aldol reaction.
Caption: General workflow for conducting kinetic studies of organocatalyzed reactions.
Caption: Influence of catalyst structure on reaction kinetics and selectivity.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalysis – a chemical revolution assisted by NMR | Bruker [bruker.com]
- 4. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 2-Phenylpyrrolidine and Novel Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysts. Within this field, chiral pyrrolidine scaffolds have proven to be exceptionally versatile. This guide provides a comparative benchmark of the performance of the simple, foundational catalyst, (S)-2-Phenylpyrrolidine, against a selection of novel, higher-performing organocatalysts in two key asymmetric C-C bond-forming reactions: the Aldol reaction and the Michael addition.
While (S)-2-Phenylpyrrolidine represents a fundamental chiral amine, the field of organocatalysis has seen significant advancements, with the development of more sophisticated catalysts designed to achieve superior activity and stereocontrol. Direct benchmarking data for (S)-2-Phenylpyrrolidine is limited in the scientific literature, suggesting it is not widely employed for these transformations. Based on the performance of structurally similar simple pyrrolidine derivatives, it is anticipated to provide modest stereocontrol.[1] This guide will therefore focus on comparing its expected performance profile with experimentally validated, novel organocatalysts that have become the state-of-the-art.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a pivotal method for constructing chiral β-hydroxy carbonyl motifs, which are prevalent in numerous natural products and pharmaceuticals. The reaction typically involves the enamine-mediated addition of a ketone to an aldehyde. The structure of the organocatalyst is paramount in dictating the facial selectivity of this addition.
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Structure | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-2-Phenylpyrrolidine (Expected) | Simple 2-substituted pyrrolidine | 10-30 | 24-96 | Moderate | Low | Low to Moderate |
| L-Proline | Proline derivative | 10 | 24 | 95 | 95:5 | 96 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (Hayashi-Jørgensen Catalyst) | Diarylprolinol silyl ether | 1 | 42 | 89 | 20:1 | 97 |
| Bifunctional Thioamide (9d) | Prolinethioamide derivative | 10 | 24 | 92 | >99:1 | 98 |
| Dipeptide (S,S)-2 | Proline-containing dipeptide | 20 | 48 | 91 | 91:9 (anti:syn) | 95 |
Note: Data for L-Proline, Hayashi-Jørgensen Catalyst, Bifunctional Thioamide, and Dipeptide (S,S)-2 are compiled from various studies and reaction conditions may differ slightly. The performance of (S)-2-Phenylpyrrolidine is an estimation based on structurally similar catalysts.
Key Observations: Novel organocatalysts significantly outperform simple pyrrolidine derivatives. The Hayashi-Jørgensen catalyst, a diarylprolinol silyl ether, demonstrates exceptional enantioselectivity and diastereoselectivity at a low catalyst loading.[1] Bifunctional catalysts, such as prolinethioamides, which can activate both the nucleophile and the electrophile, also show excellent performance.[2] Proline-containing dipeptides have also been shown to be highly effective, offering high stereoselectivity.[3]
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Pyrrolidine-based organocatalysts are highly effective in promoting the conjugate addition of carbonyl compounds to α,β-unsaturated systems, such as nitroolefins.
Table 2: Comparison of Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Structure | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-2-Phenylpyrrolidine (Expected) | Simple 2-substituted pyrrolidine | 10-30 | 24-96 | Moderate | Low | Low to Moderate |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (Hayashi-Jørgensen Catalyst) | Diarylprolinol silyl ether | 5 | 24 | 98 | 95:5 | 99 |
| Bifunctional Thiourea Catalyst | Pyrrolidine-thiourea | 10 | 12 | 99 | 98:2 | >99 |
| (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine | Pyrrolidine-sulfone | 15 | 24 | 99 | >99:1 | 98 |
Note: Data for the Hayashi-Jørgensen Catalyst, Bifunctional Thiourea Catalyst, and Pyrrolidine-sulfone are compiled from various studies and reaction conditions may differ slightly. The performance of (S)-2-Phenylpyrrolidine is an estimation based on structurally similar catalysts.
Key Observations: In the asymmetric Michael addition, novel organocatalysts again show marked superiority. The Hayashi-Jørgensen catalyst provides excellent yield and enantioselectivity.[4] Bifunctional thiourea-based catalysts are exceptionally effective, achieving nearly perfect enantioselectivity in shorter reaction times.[5] Pyrrolidine derivatives bearing other functional groups, such as sulfones, have also been developed and demonstrate very high catalytic activity and stereocontrol.[5]
Experimental Protocols
General Protocol for a Representative Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by a diarylprolinol silyl ether (Hayashi-Jørgensen catalyst).
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10.0 mmol, 10.0 equiv)
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (0.05 mmol, 5 mol%)
-
Toluene, anhydrous (2.0 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (0.05 mmol).
-
Add toluene (2.0 mL), followed by cyclohexanone (10.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Protocol for a Representative Asymmetric Michael Addition
This protocol is a representative example for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by a bifunctional thiourea organocatalyst.
Materials:
-
trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv)
-
Cyclohexanone (1.5 mmol, 3.0 equiv)
-
Chiral pyrrolidine-thiourea catalyst (0.05 mmol, 10 mol%)
-
Toluene, anhydrous (1.0 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add the chiral pyrrolidine-thiourea catalyst (0.05 mmol) and trans-β-nitrostyrene (0.5 mmol).
-
Add toluene (1.0 mL) and cyclohexanone (1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 12-24 hours), directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the product.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Phenylpyrrolidine, ensuring this process is conducted with the utmost attention to safety and regulatory compliance.
Hazard Profile and Immediate Safety Precautions
This compound is classified with specific hazards that necessitate careful handling during disposal. Understanding these hazards is the first step in ensuring a safe disposal process.
Hazard Classification:
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Hazardous to the aquatic environment, long-term hazard: Harmful to aquatic life with long lasting effects.[2][3]
Immediate safety measures during handling and disposal include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.[1]
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To prevent eye contact and serious eye irritation. |
| Lab Coat | A standard lab coat or other protective clothing.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood.[1] | To prevent inhalation of vapors. |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through an approved hazardous waste management service.[4] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[4][5]
Step 1: Waste Identification and Segregation
-
Given its GHS classifications, this compound must be managed as hazardous waste.[1]
-
Segregate waste containing this compound from non-hazardous waste streams.[1]
-
Crucially, do not mix this waste with incompatible materials, such as strong oxidizing agents.[1]
Step 2: Containment and Labeling
-
Waste Collection: Collect liquid waste containing this compound in a designated, compatible, leak-proof, and shatter-proof container. High-density polyethylene (HDPE) or glass containers are often recommended.[5] Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly marked, sealable container.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[6][7] The label must also include the full chemical name, "this compound," the approximate quantity, and the date of accumulation.[1]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[1][7] This area should be secure, away from general laboratory traffic, and well-ventilated.[1][6]
-
The storage area should have secondary containment to mitigate spills.[6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1] They will have established procedures with certified hazardous waste disposal vendors.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: If necessary, evacuate the immediate area.[1]
-
Equip: Wear the appropriate PPE as detailed in the table above.[1]
-
Contain: Contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean: Thoroughly clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1006-64-0 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
